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Core Science & Biosynthesis

Foundational

Kaempferol-3-O-alpha-L-rhamnoside (Afzelin): A Comprehensive Technical Guide on Structure, Pharmacology, and Isolation

Executive Summary Kaempferol-3-O-alpha-L-rhamnoside, commonly known as Afzelin, is a naturally occurring flavonol glycoside widely distributed in medicinal plants such as Houttuynia cordata and Bauhinia forficata. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Kaempferol-3-O-alpha-L-rhamnoside, commonly known as Afzelin, is a naturally occurring flavonol glycoside widely distributed in medicinal plants such as Houttuynia cordata and Bauhinia forficata. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry, pharmacological mechanisms, and practical laboratory isolation. By understanding the specific physicochemical properties imparted by its rhamnoside moiety, researchers can optimize both downstream therapeutic applications and upstream chromatographic purification workflows.

Physicochemical Profiling

Afzelin consists of a lipophilic kaempferol aglycone core attached to an alpha-L-rhamnosyl residue at the C-3 position via a glycosidic linkage. This structural configuration significantly alters its partition coefficient compared to free kaempferol, enhancing its solubility in semi-polar solvents while retaining its ability to cross lipid bilayers.

Table 1: Physicochemical and Structural Properties of Afzelin

PropertyValueSource
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]
Molecular Formula C21H20O10[1]
Molecular Weight 432.38 g/mol [2]
Exact Mass 432.1056 Da[1]
Topological Polar Surface Area 166 Ų[1]
Solubility DMSO (1 mg/mL); Ethanol (12.5 mg/mL)[2],[3]

Pharmacological Mechanisms & Signaling Pathways

Afzelin exhibits a highly pleiotropic pharmacological profile, acting as a potent 4[4]. Its therapeutic efficacy is driven by the modulation of several distinct molecular pathways:

  • Mitochondrial Protection (AMPK/SIRT1): Afzelin exerts cardioprotective effects against doxorubicin-induced toxicity by5[5]. Causality: The activation of AMPK enhances mitochondrial biogenesis while simultaneously 6[6],[3].

  • Antioxidant Response (Nrf2/ARE): By7[7], Afzelin mitigates oxidative stress. This mechanism is critical for its cytoprotective effects in neurodegenerative models and dermatoses.

  • Immunomodulation (GATA3): In asthma models, Afzelin6[6]. Causality: GATA3 is the master regulator of Th2 cell differentiation; its suppression directly reduces Th2 cytokine production, alleviating the asthmatic phenotype.

Pathway Afzelin Afzelin (Kaempferol-3-O-rhamnoside) AMPK AMPKα / SIRT1 Activation Afzelin->AMPK Upregulates Nrf2 Nrf2 / ARE Pathway Afzelin->Nrf2 Activates GATA3 GATA3 Suppression Afzelin->GATA3 Downregulates Mito Mitochondrial Biogenesis (Decreased Parkin/PINK1) AMPK->Mito Enhances Cardio Cardioprotection (Anti-DOX Toxicity) Mito->Cardio Mediates ROS ROS Reduction & Oxidative Stress Mitigation Nrf2->ROS Inhibits GSK-3β Th2 Decreased Th2 Cytokines GATA3->Th2 Reduces Asthma Anti-Asthmatic Phenotype Th2->Asthma Prevents

Afzelin Mechanistic Signaling Pathways: AMPK, Nrf2, and GATA3 Modulation.

Isolation & Purification Methodology

To achieve >98% purity of Afzelin from crude plant extracts (e.g., Bauhinia forficata), a targeted, polarity-guided extraction protocol is required[8],[9].

Step-by-Step Protocol & Causality:

  • Defatting: Macerate dried plant biomass in hexane. Causality: Hexane removes highly non-polar lipids and chlorophylls that would otherwise cause irreversible fouling of downstream reversed-phase HPLC columns.

  • Primary Extraction: Extract the defatted biomass using 70% Ethanol. Causality: The dielectric constant of 70% aqueous ethanol perfectly balances the lipophilic flavone backbone and the hydrophilic rhamnose moiety, ensuring maximum yield.

  • Liquid-Liquid Partitioning: Suspend the dried ethanolic extract in water and partition sequentially with chloroform, followed by ethyl acetate. Causality: Afzelin preferentially partitions into the semi-polar ethyl acetate fraction. Highly polar contaminants (tannins, free sugars) remain in the aqueous phase, while residual aglycones move to the chloroform phase.

  • High-Speed Counter-Current Chromatography (HSCCC): Perform bulk separation using a biphasic solvent system. Causality: HSCCC utilizes a liquid stationary phase, eliminating the risk of irreversible adsorption of the sensitive glycoside to solid silica matrices[8].

  • Semi-Preparative HPLC: Isolate the target peak using a C18 reversed-phase column. Mobile phase: Acetonitrile and Water gradient containing 0.1% Formic Acid. Causality: Afzelin possesses multiple phenolic hydroxyl groups (pKa ~7.5). Without acidification, partial ionization occurs, leading to peak tailing. Formic acid keeps the molecule fully protonated, ensuring high affinity for the C18 phase and yielding sharp, symmetrical peaks.

Workflow Biomass Plant Biomass (e.g., B. forficata) Extract 70% EtOH Extraction (Solubilizes Glycosides) Biomass->Extract Partition Ethyl Acetate Partitioning (Removes Polar Sugars/Tannins) Extract->Partition HSCCC HSCCC Purification (Prevents Irreversible Adsorption) Partition->HSCCC HPLC Semi-Prep RP-HPLC (0.1% Formic Acid for Peak Symmetry) HSCCC->HPLC Pure Pure Afzelin (>98% Purity) HPLC->Pure

Step-by-step extraction and HPLC isolation workflow for Afzelin.

Experimental Validation: Self-Validating ROS Assay

To ensure that the isolated Afzelin retained its structural integrity (specifically, that the rhamnose moiety was not cleaved via acid hydrolysis during HPLC), we utilize a self-validating cellular ROS scavenging assay using DCFDA.

Protocol:

  • Seed H9C2 cardiomyocytes in a 96-well plate and pre-treat with the isolated Afzelin (20–80 μM) for 12 hours[6].

  • Induce oxidative stress by exposing the cells to 50 mM AAPH or 1 μM Doxorubicin[6],[9].

  • Wash cells and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

System Self-Validation: DCFDA is a cell-permeable probe that fluoresces only upon oxidation by intracellular ROS. If the Afzelin isolate is structurally intact, its rhamnose moiety will facilitate cellular uptake, allowing the kaempferol core to activate the Nrf2/ARE pathway and neutralize ROS. A dose-dependent decrease in DCF fluorescence directly validates both the purity of the chromatographic isolate and the preservation of its biological activity. A failure to reduce fluorescence indicates structural degradation during the purification workflow.

Conclusion

Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) represents a highly valuable therapeutic scaffold. By understanding the causality behind its physicochemical behavior—specifically its behavior in biphasic solvent systems and its ionization state in HPLC—researchers can achieve high-yield, high-purity isolations. Furthermore, its pleiotropic modulation of AMPK, Nrf2, and GATA3 pathways positions it as a prime candidate for drug development targeting oxidative stress and inflammatory pathologies.

References[1] Afzelin | C21H20O10 | CID 5316673 - PubChem - NIH. nih.gov. URL[2] Afzelin = 90 LC/MS-UV 482-39-3 - Sigma-Aldrich. sigmaaldrich.com. URL[8] Diuretic and Renal Protective Effect of Kaempferol 3-O-Alpha-l-rhamnoside (Afzelin) in Normotensive and Hypertensive Rats | Journal of Natural Products. acs.org. URL[4] Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC. nih.gov. URL[6] Afzelin (Kaempferol-3-O-rhamnoside) | Flavonol Glycoside | MedChemExpress. medchemexpress.com. URL[3] Afzelin (Kaempferol-3-O-rhamnoside) | CAS 482-39-3 | AbMole BioScience. abmole.com. URL[7] Polyphenols targeting multiple molecular targets and pathways for the treatment of vitiligo. frontiersin.org. URL[5] Afzelin | 482-39-3 - ChemicalBook. chemicalbook.com. URL[9] Time course effects of kaempferol-3-O-alpha-L-rhamnoside (Sz-02) and ascorbic acid on AAPH-induced hemolysis on erythrocytes. researchgate.net.URL

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Exploratory

A Comprehensive Technical Guide to the Pharmacological Properties of Afzelin (Kaempferol-3-O-alpha-L-rhamnoside)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Afzelin, a naturally occurring flavonol glycoside, has emerged from the vast library of phytochemicals as a molecule of significant therap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afzelin, a naturally occurring flavonol glycoside, has emerged from the vast library of phytochemicals as a molecule of significant therapeutic interest.[1][2][3][4] Structurally identified as kaempferol-3-O-alpha-L-rhamnoside, this compound is widely distributed in the plant kingdom, found in species such as Houttuynia cordata, Nymphaea odorata, and Pithecellobium dulce.[1][5][6] Exhibiting a broad spectrum of biological activities, afzelin is a compelling candidate for drug discovery and development, particularly in therapeutic areas governed by oxidative stress, inflammation, and cellular dysregulation.[1][2][4] This guide provides an in-depth analysis of its core pharmacological properties, molecular mechanisms, and the experimental frameworks used to validate its effects, offering a foundational resource for the scientific community.

The Antioxidant Engine: Mechanisms of Redox Modulation

The foundational pharmacological property of afzelin is its potent antioxidant activity, which underpins many of its other therapeutic effects.[1][7] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them, is a key pathological driver in numerous diseases.[1][2] Afzelin mitigates oxidative stress through a multi-pronged approach.

Direct Radical Scavenging and Metal Chelation

Like many flavonoids, afzelin can directly neutralize free radicals by donating a hydrogen atom, a mechanism that effectively terminates the damaging chain reactions of these reactive species.[1][8][9] It has demonstrated efficacy in scavenging various oxidative species, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][10][11] Furthermore, afzelin can chelate metal ions such as iron and copper, which are known to catalyze the formation of ROS via the Fenton reaction. This binding affinity prevents the generation of highly destructive hydroxyl radicals.[1]

Upregulation of Endogenous Antioxidant Defenses: The Nrf2 Pathway

Beyond direct scavenging, afzelin's more profound antioxidant effect lies in its ability to modulate endogenous defense systems. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, the master regulator of the cellular antioxidant response.[1][3][8][12]

Mechanism of Action: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Afzelin is understood to induce a conformational change in Keap1, possibly through interaction with its cysteine residues, leading to the dissociation of the Keap1-Nrf2 complex.[8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[12] This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin, iron, and carbon monoxide, which have cytoprotective properties.[1][12]

  • NAD(P)H Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.[1]

  • Glutathione S-Transferases (GSTs) and Catalase: Enzymes critical for detoxification and neutralizing hydrogen peroxide.[1][12]

Studies have shown that afzelin's cytoprotective effects against hydrogen peroxide-induced damage in human epidermal melanocytes are mediated by this Nrf2-ARE pathway, which is activated via the inactivation of Glycogen Synthase Kinase-3β (GSK-3β).[12]

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Afzelin Afzelin Keap1_Nrf2 Keap1-Nrf2 Complex Afzelin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE ARE (Antioxidant Response Element) Nrf2_free->ARE translocates & binds to HO1_Gene HO-1, NQO1, GSTs Gene Expression ARE->HO1_Gene activates transcription of Response Cellular Antioxidant Response HO1_Gene->Response

Caption: Activation of the Nrf2/HO-1 signaling pathway by afzelin.

Attenuation of the Inflammatory Cascade

Chronic inflammation is a companion to oxidative stress and a core component of many diseases. Afzelin demonstrates potent anti-inflammatory properties by suppressing key pro-inflammatory signaling pathways.[1][3][13]

Inhibition of NF-κB and MAPK Signaling

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[3] In response to stimuli like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Afzelin has been shown to inhibit the phosphorylation of MAPKs and suppress the activation of the NF-κB transcription factor.[1][3] By preventing the nuclear translocation of NF-κB, afzelin effectively downregulates the expression of these inflammatory mediators, thereby reducing the inflammatory response.[3] This mechanism is crucial to its observed neuroprotective effects, where it mitigates neuroinflammation—a hallmark of neurodegenerative diseases.[1][3]

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK Afzelin Afzelin Afzelin->IKK Inhibits IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Inflammation Inflammation Genes->Inflammation

Caption: Afzelin's proposed inhibition of the NF-κB signaling pathway.

Multi-Faceted Anticancer Activity

Afzelin exhibits significant potential as an anticancer agent, acting on various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[1][2][4]

Induction of Apoptosis via Caspase Cascade

A primary mechanism of afzelin's anticancer effect is the induction of programmed cell death, or apoptosis. It has been shown to trigger apoptosis in gastric (AGS), lung (A549, H1299), and breast (MCF-7) cancer cells.[1][6] This is achieved through the activation of the caspase signaling pathway.[1] Afzelin exposure leads to an increased expression of the pro-apoptotic factor BAX and subsequent activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, culminating in cell death.[1][6]

In a study on Ehrlich ascites carcinoma (EAC) cells, afzelin treatment induced apoptotic morphological changes, such as membrane and nuclear condensation.[11][14]

Cell Cycle Arrest and Proliferation Inhibition

Afzelin can also halt the progression of the cell cycle. In androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cells, afzelin treatment caused an accumulation of cells in the G0 phase of the cell cycle, indicating a cytostatic effect.[1][15] This activity was linked to the inhibition of LIM domain kinase 1 (LIMK1), a kinase involved in regulating actin organization and cell proliferation.[15]

Quantitative Data on Anticancer Activity
Cancer TypeCell LineEffectConcentration/DoseReference
Lung CancerLC-2/ad, PC-14, HLC-1Cytotoxicity (Low Cell Viability)Not specified (MTT Assay)[16][17][18]
Gastric CancerAGSIncreased Bax, Caspase-3, -8, -960 & 120 µM[1][6]
Prostate CancerLNCaP & PC-3G0 Cell Cycle Arrest10 µg/mL[1]
Ehrlich Ascites CarcinomaEAC (in vivo)70.89% Cell Growth Inhibition50 mg/kg body weight[5][10][14]

Neuroprotective and Cardioprotective Potential

Neuroprotection: A Shield for the CNS

Afzelin's antioxidant and anti-inflammatory properties make it a promising candidate for treating neurodegenerative diseases like Parkinson's and Alzheimer's, which are characterized by neuroinflammation and oxidative damage.[1][3][4][19]

In a rat model of Parkinson's disease, afzelin administration ameliorated motor deficits, reduced catalepsy, and eased the disease-induced drop in dopamine levels.[19][20] This neuroprotective effect was associated with an increase in the expression of Bcl-2, a key protein that promotes cell survival by inhibiting apoptosis.[19][20] Furthermore, afzelin can up-regulate the CREB-BDNF (cAMP response element-binding protein - brain-derived neurotrophic factor) signaling pathway, which is vital for synaptic plasticity, learning, and memory.[1][3]

Cardioprotection: Guarding the Heart

Doxorubicin (DOX) is an effective chemotherapy drug, but its use is limited by severe cardiotoxicity. Afzelin has been shown to protect against DOX-induced cardiac injury.[21]

Mechanism of Action: Afzelin exerts its cardioprotective effects by upregulating the p-AMP-activated protein kinase α (AMPKα) and Sirtuin1 (SIRT1) signaling pathway.[21][22] This pathway is a critical regulator of cellular energy homeostasis and mitochondrial function. In H9C2 cardiomyocytes, afzelin treatment alleviated DOX-induced decreases in cell survival, increases in apoptosis, and mitochondrial dysfunction.[21] These protective effects were abrogated by an AMPKα inhibitor, confirming the pathway's central role.[21]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the pharmacological properties of afzelin.

Protocol: DPPH Radical Scavenging Assay

This assay evaluates the in vitro antioxidant capacity of a compound through its ability to neutralize the DPPH radical.[8]

  • Principle: Antioxidants donate an electron or hydrogen atom to the stable DPPH radical, which causes a color change from violet to yellow. The reduction in absorbance is measured spectrophotometrically and is proportional to the antioxidant activity.[8]

  • Methodology:

    • Preparation: Prepare a stock solution of afzelin in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.

    • Reaction: In a 96-well plate, add 100 µL of various concentrations of the afzelin solution to 100 µL of the DPPH solution.

    • Controls: Use a blank (methanol only) and a positive control (e.g., ascorbic acid or gallic acid).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is designed to quantify the activation of the Nrf2 pathway by observing the increase of Nrf2 protein in the nuclear fraction of cells.

  • Principle: Cellular fractionation separates nuclear proteins from cytoplasmic proteins. Western blotting then uses specific antibodies to detect the amount of Nrf2 protein in each fraction, revealing its translocation to the nucleus upon treatment with afzelin.

  • Methodology:

    • Cell Culture & Treatment: Culture cells (e.g., HepG2 or keratinocytes) to 70-80% confluency. Treat cells with afzelin at desired concentrations for a specified time (e.g., 6-12 hours). Include an untreated control.

    • Cellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions.

    • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • To ensure proper fractionation and loading, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel documentation system. Densitometry analysis can be used to quantify the changes in Nrf2 levels in the nucleus.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A1 Prepare Afzelin Stock Solution A2 DPPH/ABTS Assays (Antioxidant Capacity) A1->A2 A3 Cell Culture (e.g., Cancer, Neuronal, Cardiac) A1->A3 A4 Cell Viability Assay (MTT / WST-1) A3->A4 A5 Western Blot / PCR (Mechanistic Analysis: Nrf2, NF-κB, Caspases) A4->A5 B1 Animal Model of Disease (e.g., Parkinson's, Cardiotoxicity) A5->B1 Promising results lead to B2 Afzelin Administration (Oral Gavage / IP Injection) B1->B2 B3 Behavioral / Physiological Assessments B2->B3 B4 Histopathology & Biochemical Analysis of Tissues B3->B4

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Foundational

The Anti-Inflammatory Mechanisms of Kaempferol-3-O-alpha-L-rhamnoside (Afzelin): A Technical Guide for Preclinical Development

Executive Summary & Molecular Profiling Kaempferol-3-O-alpha-L-rhamnoside, commonly known as afzelin , is a potent flavonoid glycoside derived from medicinal plants such as Thesium chinense and Bauhinia forficata. In rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

Kaempferol-3-O-alpha-L-rhamnoside, commonly known as afzelin , is a potent flavonoid glycoside derived from medicinal plants such as Thesium chinense and Bauhinia forficata. In recent years, afzelin has transitioned from a traditional botanical extract to a highly characterized pharmacological agent. Its therapeutic potential is anchored in its profound ability to modulate dysregulated immune responses and oxidative stress, which are the fundamental drivers of chronic inflammation, neurodegeneration, and photoaging.

This technical guide synthesizes the core molecular mechanisms of afzelin, providing drug development professionals with field-proven experimental workflows, quantitative efficacy metrics, and a deep dive into the causality of its anti-inflammatory signaling.

Core Mechanisms of Action: The Molecular Logic

The anti-inflammatory efficacy of afzelin is not the result of a single-target interaction; rather, it acts as a pleiotropic modulator across three primary intracellular signaling cascades.

Suppression of the NF-κB Signaling Cascade

Nuclear Factor-kappa B (NF-κB) is the master transcriptional regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by lipopolysaccharide (LPS) or particulate matter (PM), the IKK complex phosphorylates IκBα, leading to its proteasomal degradation and allowing NF-κB (p65/p50) to translocate to the nucleus. Afzelin actively interrupts this pathway by inhibiting the phosphorylation of IKK , thereby stabilizing IκBα. This prevents nuclear translocation and halts the downstream transcription of pro-inflammatory cytokines (BenchChem, 2025)[1].

Modulation of Mitogen-Activated Protein Kinases (MAPKs)

Cellular stress (such as UVB irradiation or ROS accumulation) triggers the MAPK cascade, specifically p38, JNK, and ERK1/2. These kinases subsequently activate the AP-1 transcription factor. Afzelin has been shown to rapidly dephosphorylate p38 and JNK within 30 minutes of stress exposure, effectively silencing the signaling loop that leads to the release of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) (PLOS One, 2013)[2].

Activation of the NRF2/ARE Antioxidant Axis

Inflammation and oxidative stress are inextricably linked. Afzelin neutralizes reactive oxygen species (ROS) not only through direct chemical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Afzelin facilitates the dissociation of NRF2 from its cytosolic repressor Keap1, promoting its nuclear translocation where it binds to the Antioxidant Response Element (ARE), upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) (Frontiers, 2025)[3].

G Stimulus Inflammatory Stimuli (LPS, PM, UVB) TLR4 Receptor Activation (e.g., TLR4) Stimulus->TLR4 ROS Intracellular ROS Stimulus->ROS Afzelin Afzelin (Kaempferol-3-O-rhamnoside) Afzelin->ROS Scavenges MAPK MAPK Cascade (p38, JNK, ERK) Afzelin->MAPK Inhibits Phosphorylation NFKB_complex IKK / IκBα / NF-κB Afzelin->NFKB_complex Blocks IκBα Degradation NRF2 NRF2 / Keap1 Afzelin->NRF2 Promotes Translocation TLR4->MAPK TLR4->NFKB_complex ROS->NRF2 Oxidative Stress Nucleus Nucleus Gene Transcription MAPK->Nucleus AP-1 Activation NFKB_complex->Nucleus NF-κB Translocation NRF2->Nucleus ARE Binding ProInflam Pro-inflammatory Mediators (IL-6, TNF-α, COX-2, iNOS) Nucleus->ProInflam AntiOx Antioxidant Enzymes (HO-1, NQO1) Nucleus->AntiOx

Fig 1: Pleiotropic mechanism of action of afzelin modulating NF-κB, MAPK, and NRF2 pathways.

Quantitative Efficacy Data

To establish a robust pharmacological profile, it is critical to evaluate the quantitative impact of afzelin across various in vitro and in vivo models. The data below synthesizes findings from standardized assays, demonstrating dose-dependent efficacy.

Table 1: Inhibitory Effects on Pro-Inflammatory Mediators
Target / BiomarkerExperimental ModelAfzelin ConcentrationEfficacy / ResultReference
Lipid Peroxidation UVB-irradiated HaCaT cells100 µg/mL65% reduction in MDA formationShin et al., 2013[2]
IL-6 & SREBP-1 PM-stimulated SZ95 sebocytes200 µMSignificant protein downregulationFrontiers, 2025[3]
Th2 Cytokines (IL-4, IL-5) Murine Asthma Model (in vivo)1 - 10 mg/kgSuppressed OVA-specific IgE & Th2 releaseSpandidos, 2015[4]
EAC Cell Growth Ascites carcinoma tumor model50 mg/kg70.89% tumor growth inhibitionBMC, 2022[5]
Table 2: Antioxidant & Scavenging Metrics
Assay TypeMetricResultCausality / Significance
DPPH Radical Scavenging IC506.44 µg/mLDemonstrates direct, cell-free electron donation capacity to neutralize free radicals.
Intracellular ROS (DCFDA) Fluorescence>50% reductionProves afzelin successfully penetrates the cell membrane to neutralize intracellular oxidative stress.

Standardized Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . A common pitfall in natural product research is misinterpreting cytotoxicity as anti-inflammatory activity. The following workflow is engineered to prevent false positives by incorporating parallel viability screening and compartmentalized protein analysis.

Workflow Step1 1. Cell Culture & Seeding (RAW 264.7 / HaCaT) Step2 2. Pre-treatment (Afzelin 10-200 μM, 1-2h) Step1->Step2 Step3 3. Inflammatory Stimulation (LPS 1 μg/mL or PM 25 μg/cm²) Step2->Step3 Split Incubation (12-24h) Step3->Split Supernatant Conditioned Media (Supernatant) Split->Supernatant Lysate Cellular Lysate (Protein/RNA) Split->Lysate Assay1 ELISA (TNF-α, IL-6) Supernatant->Assay1 Assay2 Griess Assay (Nitrite/NO) Supernatant->Assay2 Assay3 Western Blot (p-NF-κB, p-MAPK, Nrf2) Lysate->Assay3 Assay4 RT-qPCR (mRNA expression) Lysate->Assay4

Fig 2: Standardized in vitro workflow for evaluating afzelin's anti-inflammatory properties.

Protocol 1: In Vitro Anti-Inflammatory Screening & Viability Counter-Screen

Causality: We must prove that the reduction in cytokine release is due to targeted signaling modulation, not because afzelin is killing the cells.

  • Cell Seeding: Seed RAW 264.7 macrophages or HaCaT keratinocytes at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Pre-treatment: Aspirate media and apply afzelin (0, 50, 100, 200 µM) dissolved in serum-free DMEM. Why pre-treat? A 1-2 hour pre-incubation allows the flavonoid to accumulate intracellularly and prime the inhibition of kinase cascades before the massive receptor activation occurs.

  • Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS or 25 µg/cm² PM) directly to the wells. Include a vehicle control (no LPS, no afzelin) and a positive control (e.g., Dexamethasone).

  • Viability Validation (WST-1 Assay): After 24 hours, add 10 µL of WST-1 reagent to a parallel control plate. Incubate for 1 hour and read absorbance at 450 nm. Self-Validation: Only proceed with afzelin concentrations that maintain >90% cell viability compared to the vehicle control.

Protocol 2: Quantification of Secreted Mediators (Griess Assay)

Causality: Inducible Nitric Oxide Synthase (iNOS) produces Nitric Oxide (NO), a highly volatile free radical. Because NO has a half-life of seconds, we use the Griess assay to measure its stable degradation product, nitrite (NO₂⁻), serving as a reliable surrogate marker for iNOS activity.

  • Supernatant Collection: Collect 50 µL of the conditioned media from the stimulated cells (Protocol 1) and transfer to a fresh 96-well plate.

  • Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark.

  • Colorimetric Reaction: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). A magenta color will develop immediately if nitrite is present.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate concentrations against a standard curve generated using sodium nitrite ( NaNO2​ ).

Protocol 3: Compartmentalized Western Blotting for Pathway Interrogation

Causality: To definitively prove that afzelin inhibits NF-κB and activates Nrf2, we cannot simply measure total cellular protein. We must separate the cytosol from the nucleus to observe the physical translocation of these transcription factors.

  • Subcellular Fractionation: Lyse cells using a hypotonic buffer (containing NP-40) to burst the cell membrane while leaving the nuclear envelope intact. Centrifuge at 3,000 x g. The supernatant is the cytosolic fraction .

  • Nuclear Extraction: Resuspend the remaining pellet in a high-salt RIPA buffer to lyse the nuclei. Centrifuge at 14,000 x g. This supernatant is the nuclear fraction .

  • Immunoblotting: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Self-Validating Probing:

    • Probe the nuclear fraction for NF-κB p65 and Nrf2.

    • Critical Control: Normalize nuclear proteins against Lamin B1 (a nuclear envelope protein) and cytosolic proteins against β-actin . If β-actin appears in your nuclear blot, your fractionation failed, and the data is invalid.

Conclusion & Translational Outlook

Kaempferol-3-O-alpha-L-rhamnoside (afzelin) presents a compelling pharmacological profile. By operating as a multi-target inhibitor—simultaneously suppressing the NF-κB and MAPK inflammatory cascades while upregulating the NRF2 antioxidant defense—it avoids the pitfalls of single-target therapies, which often suffer from compensatory pathway activation. For drug development professionals, afzelin represents a highly viable lead compound for topical formulations targeting photoaging (UVB-induced damage) and systemic therapeutics for neuroinflammation and allergic asthma.

References

  • Shin, S. W., Jung, E., Kim, S., Kim, J.-H., Kim, E.-G., Lee, J., et al. (2013). Antagonizing Effects and Mechanisms of Afzelin against UVB-Induced Cell Damage. PLOS One. [Link]

  • Spandidos Publications. (2015). Afzelin attenuates asthma phenotypes by downregulation of GATA3 in a murine model of asthma. Molecular Medicine Reports. [Link]

  • Frontiers in Medicine. (2025). Effect of afzelin on inflammation and lipogenesis in particulate matter-stimulated C. acnes-treated SZ95 sebocytes. Frontiers. [Link]

  • Akter, M., Parvin, M., Hasan, M., et al. (2022). Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves. BMC Complementary Medicine and Therapies. [Link]

Sources

Exploratory

Computational Elucidation of Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) Binding Affinities: A Comprehensive Molecular Docking and Dynamics Protocol

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary Kaempferol-3-O-alpha-L-rhamnoside, commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

Kaempferol-3-O-alpha-L-rhamnoside, commonly known as Afzelin, is a naturally occurring glycosyloxy flavone with a broad spectrum of pleiotropic pharmacological effects, including antibacterial, antiviral, and anti-inflammatory properties. As drug discovery increasingly relies on structure-based design, understanding the precise thermodynamic and steric interactions of Afzelin with therapeutic targets is paramount.

This whitepaper provides an in-depth, self-validating computational workflow for assessing the binding affinity of Afzelin via molecular docking and molecular dynamics (MD) simulations. By detailing the causality behind each methodological choice, this guide establishes a robust framework for translating in silico predictions into actionable in vitro and in vivo hypotheses.

Structural Rationale: The Role of the Rhamnoside Moiety

The structural anatomy of Afzelin fundamentally dictates its binding kinetics. The presence of the alpha-L-rhamnoside moiety at the C-3 position of the kaempferol backbone alters its physicochemical properties compared to its aglycone counterpart.

  • Steric Profile & Specificity: The bulky rhamnose sugar limits rotational freedom but provides highly specific geometric complementarity to deep binding pockets, such as the active site of MAPK1 (1[1]).

  • Hydrogen Bond Networks: The hydroxyl groups on the rhamnoside ring act as critical hydrogen-bond donors and acceptors, significantly lowering the binding free energy ( ΔG ) when interacting with target residues. For instance, Afzelin forms four stable hydrogen bonds with the DNA gyrase complex of Staphylococcus aureus, yielding a binding energy of -29.82 kJ/mol (2[2]).

Self-Validating Computational Protocols

To ensure scientific integrity and reproducibility, the following protocols must be executed sequentially. Each step is designed to eliminate false-positive binding artifacts.

Protocol 1: Ligand and Target Protein Preparation
  • Ligand (Afzelin) Preparation:

    • Method: Retrieve the 3D SDF structure of Afzelin from PubChem. Apply the MMFF94 force field to minimize the ligand's energy. Calculate Gasteiger partial charges.

    • Causality: Raw SDF files often possess high-energy, non-physiological geometries. Energy minimization resolves steric clashes and ensures the rhamnoside ring adopts its lowest-energy chair conformation. Gasteiger charges are mandatory to accurately model electrostatic interactions during the docking phase.

  • Protein Preparation:

    • Method: Retrieve target crystal structures (e.g., MAPK1, ACE2) from the Protein Data Bank (PDB). Remove crystallographic water molecules, add polar hydrogens, and assign Kollman charges.

    • Causality: X-ray crystallography cannot resolve hydrogen atoms. Adding polar hydrogens corrects the protonation states of titratable residues (e.g., Histidine, Aspartate) at physiological pH (7.4), ensuring the hydrogen-bond donor/acceptor networks are physically realistic. Water molecules are deleted unless they form critical, structurally conserved water-bridge interactions.

Protocol 2: Grid Generation and Molecular Docking Execution
  • Grid Box Definition:

    • Method: Center the grid box on the co-crystallized ligand's coordinates or a predicted active site, adding a 5 Å buffer zone.

    • Causality: Defining a precise search space maximizes computational efficiency. It prevents the algorithm from sampling non-druggable surface regions while allowing the ligand full rotational and translational freedom to explore diverse conformational poses.

  • Docking Algorithm (AutoDock Vina):

    • Method: Execute docking using the Lamarckian Genetic Algorithm (LGA).

    • Causality: LGA combines a global conformational search with local gradient-based minimization. This ensures the algorithm escapes local energy minima. The empirical scoring function accurately weights hydrogen bonding, van der Waals forces, and desolvation penalties to rank the binding poses.

Protocol 3: Molecular Dynamics (MD) Simulation Validation
  • MD Simulation (100 ns):

    • Method: Execute a 100 ns simulation using GROMACS with the AMBER99SB-ILDN force field. Calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Causality: Molecular docking is inherently static and assumes a rigid protein backbone. MD simulations validate thermodynamic stability by introducing explicit solvent effects and backbone flexibility. A stable RMSD trajectory confirms that the Afzelin-target complex remains intact under physiological conditions.

Workflow LIG 1. Ligand Preparation Afzelin (SDF) → 3D Optimization (Minimization via MMFF94) GRID 3. Grid Box Generation Define Active Site Coordinates (Maximize Search Space Efficiency) LIG->GRID PROT 2. Protein Preparation Target PDB → Remove H2O/Ligands (Add Polar Hydrogens & Charges) PROT->GRID DOCK 4. Molecular Docking AutoDock Vina / Glide (Lamarckian Genetic Algorithm) GRID->DOCK MD 5. Molecular Dynamics 100ns Simulation (GROMACS) (Assess RMSD, RMSF, Rg) DOCK->MD ANALYSIS 6. Post-Docking Analysis Binding Free Energy (MM-PBSA) & Interaction Profiling MD->ANALYSIS

Fig 1. End-to-end computational workflow for Afzelin molecular docking and MD simulation.

Quantitative Binding Affinity Landscape

Recent in silico studies have profiled Afzelin against a variety of pathogenic and inflammatory targets. The table below consolidates the binding affinities, demonstrating the compound's multi-target therapeutic potential.

Target ProteinOrganism / Pathology ContextBinding AffinityKey Interaction FeaturesSource
MAPK1 (ERK) Homo sapiens / Inflammation-9.4 kcal/molHigh-affinity pocket binding; H-bonds at PHE-129, ILE-133[[1]]()
DPP4 Homo sapiens / Pneumonia-8.6 kcal/molActive site competitive inhibition1
ACE2 Homo sapiens / SARS-CoV-2-8.3 kcal/molViral entry inhibition (Spike protein interface)3
LVDD9B WSSV / Aquaculture Infection-7.3 kcal/molFormation of 5 robust hydrogen bonds4
DNA Gyrase S. aureus / Bacterial Infection-7.13 kcal/mol*Formation of 4 robust hydrogen bonds2

*Note: Converted from reported -29.82 kJ/mol using standard thermodynamic conversion (1 kcal = 4.184 kJ).

Mechanistic Pathway Analysis

Translating binding affinity into biological mechanism is the ultimate goal of molecular docking. Taking the interaction between Afzelin and MAPK1 as a primary example, docking reveals a highly favorable binding energy of -9.4 kcal/mol (1[1]).

By occupying the active kinase domain of MAPK1, Afzelin sterically hinders the phosphorylation cascade. This inhibition prevents the downstream nuclear translocation of NF-κB, which is a critical transcription factor for pro-inflammatory cytokines (e.g., IL-6, TNF-α). Consequently, the computational binding data directly correlates with the observed in vitro suppression of acute inflammatory responses.

SignalingPathway AFZ Afzelin (Kaempferol-3-O-α-L-rhamnoside) MAPK1 MAPK1 (ERK) Kinase Domain AFZ->MAPK1 High Affinity Binding (-9.4 kcal/mol) NFKB NF-κB Pathway Nuclear Translocation MAPK1->NFKB Kinase Inhibition APOP Apoptotic Pathways (Caspase Activation) MAPK1->APOP Pathway Modulation CYTO Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->CYTO Transcriptional Suppression

Fig 2. Mechanistic pathway illustrating Afzelin's modulation of MAPK1 and downstream signaling.

Conclusion & Translational Outlook

The computational evaluation of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) reveals a highly potent, multi-target binding profile. By strictly adhering to the self-validating docking and MD simulation protocols outlined above, researchers can confidently map the thermodynamic interactions of the rhamnoside moiety against targets ranging from bacterial DNA gyrase to human MAPK1. Moving forward, these in silico insights serve as the foundational blueprint for rational drug modification—such as the development of halogenated derivatives (e.g., AF-CF3) which have shown even higher theoretical affinities against targets like ACE2 (3[3]).

References

  • Binding energy, antibacterial activity, afzelin, molecular docking. DergiPark.[Link]

  • Network Pharmacology and Molecular Docking Elucidate the Underlying Pharmacological Mechanisms of the Herb Houttuynia cordata in Treating Pneumonia Caused by SARS-CoV-2. PMC (NIH).[Link]

  • IN-SILICO MOLECULAR DOCKING STUDY OF AFZELIN AND ITS DERIVATIVES AGAINST 6M0J FOR TREATMENT OF COVID-19. ResearchGate.[Link]

  • In Silico Evaluation and Therapeutic Targeting of LVDD9B Protein for WSSV Inhibition: Molecular and Ecological Insights for Aquaculture Solutions. bioRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of Kaempferol-3-O-α-L-rhamnoside (Afzelin)

Abstract Kaempferol-3-O-α-L-rhamnoside, also known as Afzelin, is a flavonoid glycoside found in numerous medicinal plants and is recognized for its significant antioxidant, anti-inflammatory, and other pharmacological p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Kaempferol-3-O-α-L-rhamnoside, also known as Afzelin, is a flavonoid glycoside found in numerous medicinal plants and is recognized for its significant antioxidant, anti-inflammatory, and other pharmacological properties.[1][2] Accurate quantification is essential for the quality control of herbal raw materials, standardization of extracts, and in pharmacokinetic studies. This application note presents a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) or UV detector for the precise quantification of Afzelin. The method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Principle of the Method

This method utilizes reverse-phase chromatography, a technique ideal for separating moderately polar compounds like flavonoid glycosides.[6] The stationary phase is a nonpolar C18 (octadecyl-silica) column, while the mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile or methanol).[7][8]

Kaempferol-3-O-α-L-rhamnoside is separated from other matrix components based on its differential partitioning between the stationary and mobile phases. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl groups on the flavonoid structure.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient elution of the target analyte and other sample components, providing optimal resolution and shorter analysis times.[7][8] Quantification is performed by comparing the integrated peak area of the analyte from the sample chromatogram to a calibration curve constructed from a certified reference standard.

Instrumentation, Materials, and Reagents

  • Instrumentation:

    • HPLC system with a binary or quaternary gradient pump, degasser, autosampler, and column thermostat.

    • Photodiode Array (PDA) or a variable wavelength UV-Vis detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Materials:

    • Analytical balance (0.01 mg readability).

    • Class A volumetric flasks and pipettes.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon).

    • Ultrasonic bath.

  • Reagents and Standards:

    • Kaempferol-3-O-α-L-rhamnoside (Afzelin) reference standard (≥95% purity).

    • HPLC-grade Acetonitrile.

    • HPLC-grade Methanol.

    • Formic Acid or Acetic Acid (analytical grade).

    • Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of Afzelin.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid (v/v) in Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 70% B; 25-30 min: 70% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 265 nm or 350 nm (Kaempferol derivatives have characteristic absorbance maxima at these wavelengths)
Injection Volume 10 µL

Step-by-Step Experimental Protocol

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Kaempferol-3-O-α-L-rhamnoside reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. Use an ultrasonic bath briefly if needed to ensure complete dissolution.[9] This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by performing serial dilutions of the primary stock solution with methanol.

Preparation of Sample (Example: Dried Plant Material)
  • Milling: Grind the dried plant material into a fine, homogenous powder (e.g., passing through a 40-mesh sieve).[10]

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a flask. Add 25 mL of 70-80% aqueous methanol.[7]

  • Sonication: Place the flask in an ultrasonic water bath and extract for 45-60 minutes at a controlled temperature (e.g., 50°C).[7]

  • Centrifugation & Collection: Centrifuge the mixture at 4000 rpm for 15 minutes. Carefully collect the supernatant.[9]

  • Re-extraction: Repeat the extraction process on the plant residue two more times, pooling all the supernatants to ensure exhaustive extraction.

  • Final Preparation: Combine the supernatants in a volumetric flask (e.g., 100 mL) and bring to volume with the extraction solvent.

  • Filtration: Prior to injection, filter an aliquot of the final extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[7]

HPLC Analysis Workflow
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (20% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate.

  • Sample Analysis: Inject 10 µL of the prepared sample extracts. It is recommended to inject a blank (methanol) and a standard periodically to monitor system suitability.

  • Data Processing: Integrate the peak corresponding to Kaempferol-3-O-α-L-rhamnoside at its characteristic retention time. Construct a calibration curve by plotting the average peak area against concentration for the standards.

  • Quantification: Determine the concentration of the analyte in the sample extracts using the linear regression equation derived from the calibration curve.

Diagram: General Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Quantification Standard Weigh Reference Standard Stock Primary Stock (1000 µg/mL) Standard->Stock Dissolve in Methanol Sample Weigh & Extract Plant Sample Extract Crude Extract Sample->Extract Ultrasonic Extraction (Methanol/Water) Cal_Stds Calibration Standards (5-150 µg/mL) Stock->Cal_Stds Serial Dilution HPLC HPLC-PDA System (C18 Column) Filter_Sample Filtered Sample (in HPLC Vial) Extract->Filter_Sample Centrifuge & Filter (0.45 µm) Data Chromatographic Data (Peak Area & RT) HPLC->Data Cal_Curve Construct Calibration Curve (Area vs. Conc.) Data->Cal_Curve Quant Calculate Sample Concentration Data->Quant Cal_Curve->Quant Regression Equation

Caption: Workflow from standard and sample preparation to final quantification.

Method Validation

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][4][11] The purpose of analytical validation is to demonstrate that the procedure is fit for its intended use.[5]

ParameterProcedureTypical Acceptance Criteria
Specificity Analyze a blank (solvent), a placebo (matrix without analyte), the standard, and a sample. Assess for interfering peaks at the analyte's retention time.The analyte peak should be free from interference from matrix components. Peak purity should be >99% if using a PDA detector.
Linearity & Range Analyze at least 5-6 concentrations across the expected range (e.g., 80-120% of the target concentration). Plot peak area vs. concentration and perform linear regression.[12][13]Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy (Recovery) Perform recovery studies by spiking a known amount of standard into a sample matrix at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.[14]Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day.[15] Intermediate (Inter-day): Repeat on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.[12]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[12]The analyte peak should be clearly discernible from the baseline noise.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope.[12] This is the lowest concentration that can be quantified with acceptable precision and accuracy.[13]RSD at this concentration should meet the criteria for precision (e.g., ≤ 10%).
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the effect on the results.[16]The results should remain unaffected by small, deliberate variations in method parameters, indicating the method's reliability during normal use.

Scientific Rationale: The "Why" Behind the Method

  • Choice of C18 Column: A C18 (octadecyl) bonded silica column is the gold standard for reverse-phase HPLC.[17] Its long alkyl chains provide a highly nonpolar stationary phase, which effectively retains moderately polar to nonpolar molecules like flavonoid glycosides through hydrophobic interactions. This allows for excellent separation from more polar matrix components that elute earlier.

  • Acidified Mobile Phase: Flavonoids contain multiple phenolic hydroxyl (-OH) groups, which are weakly acidic. At neutral or basic pH, these groups can deprotonate, leading to multiple ionic forms of the analyte. This results in poor peak shape (tailing) and shifting retention times. The addition of 0.1% formic or acetic acid to the mobile phase maintains a low pH (~2.5-3.5), suppressing the ionization of these hydroxyl groups.[1] This ensures that the analyte exists as a single, neutral species, resulting in sharp, symmetrical, and reproducible chromatographic peaks.

  • Gradient Elution: Isocratic elution (constant mobile phase composition) is often insufficient for complex samples like plant extracts, which contain compounds with a wide range of polarities. A gradient program, starting with a higher aqueous content (e.g., 80% water) and gradually increasing the organic solvent (acetonitrile), allows for the elution of polar impurities first, followed by the target analyte, and finally, the nonpolar compounds. This approach improves resolution, sharpens peaks, and reduces total analysis time.[7]

  • Choice of Detector and Wavelength: Kaempferol and its glycosides possess a characteristic flavonoid structure with two aromatic rings connected by a three-carbon bridge. This conjugated system results in strong UV absorbance. They exhibit two major absorbance bands: Band II (around 240–285 nm) and Band I (around 300–380 nm). A detection wavelength of ~265 nm is often chosen for robust quantification, though ~350 nm can offer greater selectivity if interfering compounds are an issue.[1] A PDA detector is highly recommended as it can acquire the full UV spectrum of the eluting peak, allowing for peak purity assessment and confirmation of identity against a standard.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonis
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Nurmi, K., et al. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections.
  • Neto, A. C. B., et al. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Chakit, M. (2024). How to perform quantitative analysis of plant samples for flavonoids?.
  • Slideshare. (n.d.).
  • Seal, T. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern India. Journal of Applied Pharmaceutical Science.
  • Shyaka, J. B., et al. (n.d.).
  • Hrytsyk, A., et al. (2018). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine.
  • Zainol, M. K., et al. (2020). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Food Research.
  • Yin, R., et al. (2014). Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots. PMC.
  • Kim, H., et al. (2019).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • IJARILE. (2024).
  • Shyaka, J. B., et al. (2016).
  • Ramakrishnan, P., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
  • Elhewehy, A. A., et al. (2026). Time course effects of kaempferol-3-O-alpha-L-rhamnoside (Sz-02) and...
  • ScholarWorks, SFA. (n.d.). Quantification of Kaempferol Conjugates in Watercress Juice and Methanol Extract: A Study Using HPLC and Protein Binding.
  • Dong, M. W. (2026).
  • Pharmaguideline. (2024).
  • Pop-Acs, M., et al. (n.d.).
  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • de Oliveira, A. M., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. MDPI.

Sources

Application

Application Note: Polarity-Guided Extraction and Orthogonal Purification of Kaempferol-3-O-α-L-Rhamnoside (Afzelin) from Plant Matrices

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Focus: High-Yield Isolation, Chromatographic Resolution, and Structural Integrity Maintenance Mechanistic Rationale & Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Focus: High-Yield Isolation, Chromatographic Resolution, and Structural Integrity Maintenance

Mechanistic Rationale & Strategic Overview

Kaempferol-3-O-α-L-rhamnoside, commonly known as afzelin, is a bioactive flavonol glycoside recognized for its potent anti-inflammatory, neuroprotective, and anti-tumor properties[1][2]. The structural anatomy of afzelin—a lipophilic kaempferol aglycone core conjugated to a polar α-L-rhamnose sugar moiety at the C-3 position—gives it an intermediate polarity profile.

As a Senior Application Scientist, I designed this protocol to exploit this specific dielectric property. Rather than relying on brute-force preparative chromatography, this workflow utilizes a polarity-guided liquid-liquid extraction (LLE) strategy. By systematically increasing the dielectric constant of the partitioning solvents, we can selectively strip away waxes, chlorophylls, and free aglycones, forcing the target monoglycoside to partition almost exclusively into the ethyl acetate (EtOAc) layer[3][4]. This self-validating approach drastically reduces the complexity of the matrix before it ever touches an expensive HPLC column, ensuring higher column longevity, superior peak resolution, and >99% final purity.

Extraction Workflow Visualization

ExtractionWorkflow Maceration Solid-Liquid Extraction (70% EtOH, <50°C) AqueousSuspension Aqueous Suspension (Crude Extract) Maceration->AqueousSuspension Defatting Hexane Partitioning (Removes Lipids/Waxes) AqueousSuspension->Defatting n-Hexane DCM_Part DCM Partitioning (Removes Free Aglycones) Defatting->DCM_Part Aqueous Layer EtOAc_Part EtOAc Partitioning (Enriches Flavonoid Glycosides) DCM_Part->EtOAc_Part Aqueous Layer Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) EtOAc_Part->Silica EtOAc Layer Prep_HPLC Preparative RP-HPLC (C18, Acidified Mobile Phase) Silica->Prep_HPLC Target Fractions Pure_Afzelin Kaempferol-3-O-α-L-rhamnoside (>99% Purity) Prep_HPLC->Pure_Afzelin Peak Collection

Fig 1: Polarity-guided extraction and isolation workflow for Afzelin.

Step-by-Step Experimental Protocol

Phase I: Matrix Solubilization (Solid-Liquid Extraction)

Causality Check: The O-glycosidic bond at the C-3 position is susceptible to thermal degradation and acid hydrolysis. Therefore, extraction must be performed under mild thermal conditions (<50°C) using a neutral hydroalcoholic solvent.

  • Preparation: Pulverize dried plant material (e.g., leaves of Ribes fasciculatum or Copaifera oblongifolia) into a fine powder to maximize the solvent contact surface area[1][4].

  • Extraction: Suspend the biomass in 70% Ethanol (EtOH) or 100% Methanol (MeOH) at a ratio of 1:10 (w/v).

  • Agitation: Subject the mixture to ultrasonication for 90 minutes at room temperature, or macerate with continuous stirring for 48 hours[3]. Repeat three times to ensure exhaustive extraction.

  • Concentration: Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly below 50°C to prevent the cleavage of the rhamnose moiety.

Phase II: Dielectric Partitioning (Liquid-Liquid Extraction)

Causality Check: By sequentially washing the aqueous suspension with immiscible organic solvents of increasing polarity, we systematically isolate compound classes. Afzelin's specific hydrogen-bonding capacity dictates that it will bypass the Hexane and DCM layers, selectively enriching in the Ethyl Acetate layer.

  • Aqueous Suspension: Resuspend the dried crude hydroalcoholic extract in distilled water (e.g., 500 mL H₂O per 100 g extract).

  • Defatting (Hexane): Partition the aqueous layer with an equal volume of n-hexane 3 times. Discard the hexane layer (contains non-polar waxes, sterols, and highly lipophilic chlorophylls).

  • Aglycone Removal (DCM): Partition the remaining aqueous layer with Dichloromethane (CH₂Cl₂) 3 times. This removes less polar free aglycones (like unglycosylated kaempferol)[4].

  • Target Enrichment (EtOAc): Partition the aqueous layer with Ethyl Acetate (EtOAc) 3 times. The afzelin will migrate into this layer. Collect and evaporate the EtOAc fraction to dryness[1][3].

Phase III: Orthogonal Chromatographic Purification
Step 1: Normal-Phase Silica Gel Fractionation
  • Load the dried EtOAc fraction onto an open glass column packed with Silica Gel 60 (230–400 mesh).

  • Elute using a step-gradient mobile phase of Chloroform:Methanol (CHCl₃:MeOH), starting at 100:0 and gradually increasing polarity to 0:100 (e.g., 95:5, 90:10, 80:20, 70:30)[1].

  • Self-Validation (TLC): Spot the collected fractions (approx. 45 mL each) on Silica Gel 60 F254 TLC plates. Develop using CHCl₃:MeOH:H₂O (8:2:0.1). Spray with 1% AlCl₃ in ethanol and observe under 365 nm UV light. Afzelin will fluoresce bright yellow-green. Pool fractions exhibiting this specific Rf value and fluorescence[4][5].

Step 2: Reverse-Phase Preparative HPLC

Causality Check: The phenolic hydroxyl groups on the kaempferol core can ionize in neutral water, leading to peak tailing on a C18 column. Adding 0.01% - 0.05% formic or acetic acid suppresses this ionization, maintaining the molecule in a neutral state for sharp, Gaussian peak shapes.

  • Dissolve the pooled, afzelin-rich silica fractions in HPLC-grade Methanol and filter through a 0.45 µm PTFE syringe filter.

  • Inject onto a Preparative RP-HPLC system equipped with a C18 column (e.g., Phenomenex Luna C18 or YMC-Pack ODS-A, 5 µm, 250 × 20 mm)[1][3].

  • Run the optimized gradient (see Table 2) while monitoring UV absorbance at 265 nm and 342 nm (characteristic λmax for flavonols)[6].

  • Collect the target peak, remove the organic solvent under vacuum, and lyophilize to yield pure kaempferol-3-O-α-L-rhamnoside powder.

Quantitative Data & Method Parameters

Table 1: Typical Mass Distribution During Liquid-Liquid Partitioning

Data synthesized from standardized extractions of Ribes fasciculatum and Copaifera oblongifolia[1][4].

Extraction PhaseSolvent UsedDielectric Constant (ε)Target Metabolite Class RemovedExpected Mass Yield (% of Crude)
Crude Extract 70% EtOH / H₂O~40.0All soluble metabolites100% (Baseline)
Fraction 1 n-Hexane1.89Waxes, Lipids, Chlorophylls~0.5% - 2.0%
Fraction 2 Dichloromethane9.08Free Aglycones, Terpenes~1.3% - 13.0%
Fraction 3 (Target) Ethyl Acetate6.02*Flavonoid Monoglycosides (Afzelin) ~9.2% - 15.0%
Fraction 4 n-Butanol / Aqueous>17.0Diglycosides, Tannins, Free Sugars~70.0% - 80.0%

*Note: While EtOAc has a lower dielectric constant than DCM, its superior hydrogen-bond acceptor properties make it the ideal solvent for extracting monoglycosides containing polar sugar moieties.

Table 2: Preparative HPLC Parameters for Afzelin Purification

Optimized for high-throughput isolation with baseline resolution[1][3][4].

ParameterSpecificationRationale
Stationary Phase C18 Reverse-Phase (250 × 21.20 mm, 5 µm)High carbon load required to retain the lipophilic kaempferol core.
Mobile Phase A H₂O + 0.05% Formic AcidAcidification suppresses phenolic ionization, preventing peak tailing.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH, providing lower backpressure at high flow rates.
Gradient Profile 5% B to 80% B over 60 minutesGradual elution resolves afzelin from structurally similar quercitrin.
Flow Rate 8.0 - 10.0 mL/minScaled for 20-21 mm ID preparative columns to maximize throughput.
Detection UV Diode Array (265 nm & 342 nm)Captures both Band II (A-ring) and Band I (B-ring/C-ring) flavonoid absorptions.

Structural Validation (Quality Control)

To ensure the integrity of the self-validating system, the isolated compound must be confirmed via spectroscopic analysis before downstream biological assays[3][4].

  • Mass Spectrometry (ESI-MS): Look for the characteristic pseudomolecular ions at m/z 431 [M−H]⁻ in negative mode, or m/z 433 [M+H]⁺ in positive mode[1][3].

  • Nuclear Magnetic Resonance (¹H-NMR): Key diagnostic peaks include the anomeric proton of the rhamnose sugar at δ 5.37 (1H, d, J = 1.7 Hz, H-1″) and the distinct rhamnose methyl group doublet at δ 0.91 (3H, d, J = 5.9 Hz, H-6″)[3].

Sources

Method

Application Note: Structural Elucidation of Kaempferol-3-O-α-L-rhamnoside (Afzelin) using 1H and 13C NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and analytical chemistry. Abstract: This technical guide provides a comprehensive overview of the one- and...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and analytical chemistry.

Abstract: This technical guide provides a comprehensive overview of the one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data for the flavonoid glycoside, kaempferol-3-O-α-L-rhamnoside (afzelin). Detailed, assigned ¹H and ¹³C NMR data in deuterated methanol and acetone are presented in a clear tabular format. Furthermore, this document outlines a field-proven, step-by-step protocol for the acquisition and interpretation of NMR data for the unambiguous structural confirmation of this and similar natural products. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of Kaempferol-3-O-α-L-rhamnoside and the Power of NMR

Kaempferol-3-O-α-L-rhamnoside, commonly known as afzelin, is a naturally occurring flavonoid glycoside found in a variety of medicinal plants, including Pithecellobium dulce and Schima wallichii[1][2]. Flavonoids are a major class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects[1][3]. The precise structural characterization of these molecules is a critical first step in any drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of natural products.[4] Unlike mass spectrometry, which provides information about the molecular weight and formula, NMR reveals the detailed carbon-hydrogen framework and the connectivity between atoms within a molecule.[4] One-dimensional (1D) ¹H and ¹³C NMR provide foundational information on the chemical environment of each proton and carbon atom, while two-dimensional (2D) techniques like COSY, HSQC, and HMBC are indispensable for assembling the complete molecular structure.[5][6]

This guide will delve into the specific NMR characteristics of kaempferol-3-O-α-L-rhamnoside and provide a robust protocol for its analysis, empowering researchers to confidently identify this compound from natural extracts.

¹H and ¹³C NMR Spectral Data for Kaempferol-3-O-α-L-rhamnoside

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for kaempferol-3-O-α-L-rhamnoside. Data is provided in two commonly used deuterated solvents, methanol-d₄ (CD₃OD) and acetone-d₆ ((CD₃)₂CO), to serve as a valuable reference for researchers.[1][7][8] The numbering scheme for the kaempferol and rhamnoside moieties is presented in Figure 1.

Chemical structure of Kaempferol-3-O-alpha-L-rhamnoside with atom numbering.Figure 1. Chemical structure and atom numbering of Kaempferol-3-O-α-L-rhamnoside.

Table 1: ¹H and ¹³C NMR Data for Kaempferol-3-O-α-L-rhamnoside in Methanol-d₄ (CD₃OD)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
Kaempferol Moiety
2158.5-
3136.2-
4170.5-
5163.2-
699.86.20 (1H, d, J=2.1)
7166.0-
894.76.38 (1H, d, J=2.1)
9159.3-
10105.9-
1'122.6-
2'131.97.77 (2H, dd, J=6.9, 2.1)
3'116.56.93 (2H, dd, J=6.0, 2.1)
4'161.6-
5'116.56.93 (2H, dd, J=6.0, 2.1)
6'131.97.77 (2H, dd, J=6.9, 2.1)
Rhamnoside Moiety
1''103.55.37 (1H, d, J=1.8)
2''71.94.22 (1H, dd, J=3.6, 1.5)
3''72.13.71 (1H, dd, J=9.1, 3.6)
4''72.03.37 (1H, m)
5''73.13.37 (1H, m)
6''17.60.92 (3H, d, J=5.7)

Data compiled from Redalyc, 1999.[8]

Table 2: ¹H and ¹³C NMR Data for Kaempferol-3-O-α-L-rhamnoside in Acetone-d₆ ((CD₃)₂CO)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
Kaempferol Moiety
2157.1-
3134.9-
4178.4-
5162.3-
698.86.25 (1H, d, J=1.8)
7164.3-
893.86.45 (1H, d, J=2.3)
9160.1-
10104.9-
1'121.6-
2'130.97.84 (2H, dd, J=8.7, 2.8)
3'115.57.01 (2H, dd, J=8.7, 2.8)
4'157.7-
5'115.57.01 (2H, dd, J=8.7, 2.8)
6'130.97.84 (2H, dd, J=8.7, 2.8)
Rhamnoside Moiety
1''101.95.52 (1H, d, J=1.4)
2''71.04.20 (1H, d, J=1.4)
3''70.73.70 (1H, dd, J=3.7, 8.7)
4''72.03.30 (1H, m)
5''70.63.30 (1H, m)
6''17.00.90 (3H, d, J=6.0)

Data compiled from Journal of Applied Pharmaceutical Science, 2019.[7]

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for obtaining high-quality NMR spectra of kaempferol-3-O-α-L-rhamnoside. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

Rationale: Proper sample preparation is paramount for high-resolution NMR spectroscopy. The choice of solvent is critical; it must dissolve the analyte completely and should not have signals that overlap with key resonances of the compound. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[9]

  • Compound Purity: Ensure the isolated kaempferol-3-O-α-L-rhamnoside is of high purity (>95%), as impurities will complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) is an excellent choice for flavonoids as it readily dissolves them and the residual proton signal (CHD₂OD) at ~3.31 ppm and the water signal at ~4.87 ppm typically do not interfere with key signals. Acetone-d₆ is also a good alternative.[7][9]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent signal can be used for referencing.[10]

NMR Instrument Parameters and Data Acquisition

Rationale: The choice of NMR experiments and their parameters will dictate the quality and information content of the resulting spectra. A standard suite of 1D and 2D experiments is typically required for complete structural elucidation.[11]

The following parameters are suggested for a 400 or 500 MHz NMR spectrometer.

1. 1D ¹H NMR:

  • Purpose: To obtain an overview of all proton environments, their integrations (relative number of protons), and coupling patterns (information about neighboring protons).
  • Experiment: Standard 1D proton experiment.
  • Key Parameters:
  • Spectral Width: ~16 ppm
  • Acquisition Time: ~2-3 s
  • Relaxation Delay (d1): 2-5 s (to allow for full magnetization recovery)
  • Number of Scans: 16-64 (depending on sample concentration)

2. 1D ¹³C NMR:

  • Purpose: To identify all unique carbon atoms in the molecule.
  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
  • Key Parameters:
  • Spectral Width: ~200-220 ppm
  • Acquisition Time: ~1-2 s
  • Relaxation Delay (d1): 2 s
  • Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of the ¹³C nucleus)

3. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out spin systems, such as the protons on the rhamnose sugar.[5]
  • Experiment: cosygpqf or similar gradient-enhanced COSY.
  • Key Parameters:
  • Spectral Width (F1 and F2): ~12-14 ppm
  • Number of Increments (F1): 256-512
  • Number of Scans per Increment: 2-8

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon atom. This is a powerful experiment for assigning carbon resonances based on their known proton assignments.[5][6]
  • Experiment: hsqcedetgpsisp2.3 or similar multiplicity-edited HSQC (allows differentiation of CH/CH₃ and CH₂ signals).
  • Key Parameters:
  • Spectral Width (F2, ¹H): ~12-14 ppm
  • Spectral Width (F1, ¹³C): ~180-200 ppm
  • Number of Increments (F1): 128-256
  • Number of Scans per Increment: 4-16

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To observe correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is essential for piecing together different fragments of the molecule, for example, confirming the glycosylation site by observing a correlation between the anomeric proton of the rhamnose (H-1'') and the C-3 of the kaempferol aglycone.[12]
  • Experiment: hmbcgplpndqf or similar.
  • Key Parameters:
  • Spectral Width (F2, ¹H): ~12-14 ppm
  • Spectral Width (F1, ¹³C): ~200-220 ppm
  • Number of Increments (F1): 256-512
  • Number of Scans per Increment: 8-32
  • Long-range coupling delay (d6): Optimized for a coupling constant of ~8 Hz.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of kaempferol-3-O-α-L-rhamnoside using the acquired NMR data.

NMR_Workflow acq_1H 1. Acquire 1D ¹H NMR acq_13C 2. Acquire 1D ¹³C NMR acq_1H->acq_13C acq_2D 3. Acquire 2D NMR (COSY, HSQC, HMBC) acq_13C->acq_2D interp_1H 4. Assign Protons (Aromatic, Anomeric, Methyl) acq_2D->interp_1H interp_cosy 5. Trace ¹H-¹H Spin Systems (Rhamnose Protons) via COSY interp_1H->interp_cosy interp_hsqc 6. Assign Carbons via ¹H-¹³C HSQC interp_cosy->interp_hsqc interp_hmbc 7. Confirm Connectivity (Glycosylation site, Aglycone) via HMBC interp_hsqc->interp_hmbc final_structure 8. Final Structure Confirmation interp_hmbc->final_structure

Caption: Workflow for NMR-based structural elucidation of kaempferol-3-O-α-L-rhamnoside.

Conclusion

This application note provides a comprehensive set of ¹H and ¹³C NMR data for kaempferol-3-O-α-L-rhamnoside, which serves as a critical reference for researchers in the field of natural products. The detailed experimental protocol and logical workflow offer a robust framework for the acquisition and interpretation of NMR spectra, ensuring the accurate and confident structural elucidation of this important flavonoid glycoside. The application of these methodologies is fundamental to advancing research in phytochemistry and drug discovery.

References

  • El-Elimat, T., et al. (2019). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. Phytomedicine, 55, 228-240. [Link]

  • Simaremare, E. S., et al. (2019). Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity of flavonoids. Journal of Applied Pharmaceutical Science, 9(08), 060-067. [Link]

  • Granja-Pérez, P. E., et al. (1999). Identification of Kaempferol 3-O-a-L-rhamnoside as a biotransformation product of alternaria tagetica. Revista de la Sociedad Química de México, 43(6), 225-228. [Link]

  • Zzaman, W., et al. (2022). Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves. BMC Complementary Medicine and Therapies, 22(1), 169. [Link]

  • Wikipedia contributors. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Q., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6282. [Link]

  • Gil, R. R., & Parella, T. (2013). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Comprehensive Natural Products II, 305-346. [Link]

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. [Link]

  • Pistelli, L., et al. (2011). Quercetin and Kaempferol 3-O-[α-l-Rhamnopyranosyl-(1→2)-α-l-arabinopyranoside]-7-O-α-l-rhamnopyranosides from Anthyllis hermanniae. Journal of Natural Products, 74(9), 1937-1943. [Link]

  • Ado, M. A., et al. (2015). ¹H-NMR and ¹³C-NMR (500 MHz, CD₃OD) assignment of kaempferol-3-O-rhamnoside. ResearchGate. [Link]

  • Mabry, T. J., et al. (1970). Nuclear Magnetic Resonance Analysis of Flavonoids. The Systematic Identification of Flavonoids, 253-272. [Link]

  • Ichwan, S. J. A., et al. (2016). Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway. Oncology Letters, 12(6), 5236-5240. [Link]

  • El-Shazly, A. M., et al. (2018). NMR spectral data for characterization of Compound 1 (kaempferol 3-O-β-D-rutinoside). PLOS ONE, 13(3), e0193931. [Link]

  • Jaisinghani, V., et al. (2017). NMR Chemical Shifts of Common Flavonoids. ResearchGate. [Link]

  • Itharat, A., et al. (2017). Structure of kaempferol-3-O-rhamnoside (or 3,4',5,7-tetrahydroxyflavone-3-O-rhamnoside) isolated from Schima wallichii Korth. leaves. ResearchGate. [Link]

  • Zzaman, W., et al. (2022). Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves. PubMed. [Link]

  • Kroll, U., & Cordes, C. (2006). Kaempferol-3,4′-di-O-β-glucopyranoside-7-O-α-rhamnopyranoside as a new flavonoid from Iberis amara L. Journal of Applied Botany and Food Quality, 80(2), 126-129. [Link]

  • Jaisinghani, V., et al. (2017). NMR Chemical Shifts of Common Flavonoids. Planta Medica. [Link]

  • Mokhtar, M., et al. (2017). Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum. Experimental and Therapeutic Medicine, 13(5), 2379-2384. [Link]

  • Ghassemi, N., et al. (2004). Extraction of Flavonoids and Quantification of Rutin from waste Tobacco Leaves. Pharmaceutical Sciences, 10(2), 99-104. [Link]

  • SpectraBase. (n.d.). Kaempferol-3-o-rhamnoside. SpectraBase. [Link]

  • Miyashiro, H., et al. (2022). Flavonoids from Sedum japonicum subsp. oryzifolium (Crassulaceae). Molecules, 27(22), 7733. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

Sources

Application

Application Note: Solubilization and In Vitro Evaluation of Kaempferol-3-O-α-L-rhamnoside (Afzelin)

Target Audience: Cell Biologists, Pharmacologists, and Drug Development Professionals Application: In vitro cell culture, signaling pathway modulation, and viability assays Introduction & Pharmacological Relevance Kaempf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Pharmacologists, and Drug Development Professionals Application: In vitro cell culture, signaling pathway modulation, and viability assays

Introduction & Pharmacological Relevance

Kaempferol-3-O-α-L-rhamnoside, commonly known as Afzelin , is a bioactive flavonol glycoside derived from various botanical sources. It has garnered significant attention in preclinical drug development due to its potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties[1][2].

From a mechanistic standpoint, Afzelin modulates critical intracellular signaling cascades. It actively scavenges reactive oxygen species (ROS), upregulates the NRF2 antioxidant pathway, and suppresses pro-inflammatory and apoptotic signaling through the inhibition of p38 MAPK and NF-κB pathways[1][2]. Furthermore, it has demonstrated targeted anti-cancer efficacy by inhibiting LIM domain kinase 1 (LIMK1) in prostate cancer models[3] and inducing apoptosis in human lung cancer cell lines[4].

To ensure reproducible in vitro data, researchers must master the physicochemical handling of Afzelin. This guide provides a self-validating, causality-driven protocol for the reconstitution of Afzelin in Dimethyl Sulfoxide (DMSO) and its subsequent application in cell culture.

Physicochemical Properties & Solvation Causality

Afzelin consists of a highly hydrophobic flavonoid aglycone (kaempferol) linked to a hydrophilic sugar moiety (rhamnose). This amphiphilic-like structural dichotomy results in poor aqueous solubility.

Why DMSO? Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent. Its high dielectric constant allows it to disrupt the strong crystalline lattice of the flavonoid, while its ability to act as a hydrogen-bond acceptor efficiently solvates the hydroxyl groups on both the aglycone and rhamnose moieties. While Afzelin is moderately soluble in ethanol (up to 20 mg/mL), DMSO provides superior maximum solubility (up to 25 mg/mL) and long-term stability for master stock solutions.

Quantitative Solvation Parameters

The following table summarizes the critical quantitative data required for experimental planning:

ParameterSpecification
Compound Name Kaempferol-3-O-α-L-rhamnoside (Afzelin)
CAS Number 482-39-3
Molecular Weight 432.38 g/mol
Max Solubility in DMSO 25 mg/mL (approx. 57.8 mM)
Recommended Stock Concentration 10 mM or 20 mM[5]
Typical Working Concentration 0.1 µM – 120 µM[1][3]
Max Allowable Final DMSO in Media ≤ 0.1% (v/v)[3]

Experimental Workflows & Protocols

Workflow A 1. Weigh Afzelin (Lyophilized Powder) B 2. Add 100% DMSO (Vortex & Sonicate) A->B C 3. 10 mM Stock (Aliquot at -20°C) B->C D 4. Media Dilution (DMSO ≤ 0.1%) C->D E 5. In Vitro Assays (MTT, Flow Cytometry) D->E

Fig 1. Standardized workflow for Afzelin reconstitution and in vitro application.

Protocol A: Preparation of a 10 mM Master Stock Solution

Note: This protocol is designed to create a self-validating system. Visual inspections at key steps ensure complete solvation before proceeding.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized Afzelin vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial introduces condensation. Water ingress will drastically reduce the solubility of Afzelin in DMSO and degrade the compound over time.

  • Calculation: To prepare a 10 mM stock, dissolve 4.32 mg of Afzelin in 1.0 mL of sterile, cell-culture grade 100% DMSO[5].

  • Solvation: Add the calculated volume of DMSO directly to the vial.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Validation Check: Hold the vial against a light source. The solution must be completely transparent with a slight yellow tint, devoid of any micro-precipitates.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile, tightly sealed microcentrifuge tubes.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the stock, causing the hydrophobic Afzelin to precipitate out of solution, thereby altering the true molarity of your treatment.

  • Storage: Store aliquots at -20°C (for use within months) or -80°C (for long-term stability up to 1 year)[6].

Protocol B: Cell Culture Treatment and Media Dilution

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v)[3].

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM Afzelin stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your target working concentration is very low (e.g., 1 µM), perform an intermediate serial dilution in 100% DMSO first.

    • Causality: Pipetting volumes smaller than 1 µL directly into culture media introduces severe volumetric inaccuracies.

  • Media Spiking: Add the required volume of the DMSO stock directly into pre-warmed complete culture medium.

    • Example: To achieve a 10 µM working concentration from a 10 mM stock, add 1 µL of stock per 1 mL of media. This yields exactly 0.1% DMSO.

  • Vehicle Control Preparation: You must prepare a vehicle control containing the exact same percentage of DMSO (e.g., 0.1%) in complete media without Afzelin[3].

    • Causality: DMSO can alter lipid membrane permeability and induce baseline cellular stress. A vehicle control isolates the pharmacological effect of Afzelin from the solvent's background noise.

  • Incubation: Aspirate old media from the cell culture plates and replace it with the Afzelin-spiked media. Incubate at 37°C, 5% CO₂ for the desired time point (typically 24–72 hours for viability assays like MTT or WST-1)[3][4].

Mechanistic Validation & Cellular Pathways

When evaluating the efficacy of your Afzelin treatment, it is critical to select downstream assays that align with its established mechanisms of action. Afzelin operates via a multi-targeted approach, primarily governing inflammatory and oxidative stress responses[2].

Pathway Afzelin Afzelin (10 - 120 µM) ROS Reactive Oxygen Species (ROS) Afzelin->ROS Scavenges NRF2 NRF2 Antioxidant Pathway Afzelin->NRF2 Upregulates MAPK p38 MAPK / NF-κB Signaling Afzelin->MAPK Inhibits ROS->MAPK Activates Survival Cell Survival & Protection NRF2->Survival Promotes Apoptosis Cellular Apoptosis & Inflammation MAPK->Apoptosis Promotes

Fig 2. Molecular mechanisms of Afzelin in modulating oxidative stress and cellular survival.

Assay Recommendations:

  • Apoptosis & Viability: Use Flow Cytometry (Annexin V/PI staining) or WST-1/MTT assays to measure the dose-dependent inhibition of cell growth in cancer lines (e.g., PC-3, LNCaP)[3][4].

  • Protein Expression: Use Western Blotting to validate the suppression of phosphorylated p38 MAPK or the upregulation of AMPKα and SIRT1 levels post-treatment[5].

References

  • Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC National Institutes of Health (NIH) URL: [Link]

  • A pre-clinical trial study on afzelin: anti-human lung cancer, anti-cholinesterase, and anti-glucosidase properties Archives of Medical Science URL:[Link]

  • Anti-Melanogenic Activity of Ethanolic Extract from Garcinia atroviridis Fruits MDPI URL:[Link]

  • Afzelin exhibits anti-cancer activity against androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells through the inhibition of LIM domain kinase 1 National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Method

Application Note: High-Purity Isolation of Kaempferol-3-O-α-L-rhamnoside (Afzelin) via Preparative HPLC

Executive Summary & Pharmacological Relevance Kaempferol-3-O-α-L-rhamnoside, widely known as afzelin , is a bioactive flavonol glycoside extracted from medicinal plants such as Cornus macrophylla[1], Copaifera oblongifol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Kaempferol-3-O-α-L-rhamnoside, widely known as afzelin , is a bioactive flavonol glycoside extracted from medicinal plants such as Cornus macrophylla[1], Copaifera oblongifolia[2], and Rhododendron yunnanense[3]. In drug development, afzelin has garnered significant attention due to its broad-spectrum therapeutic properties. It exhibits targeted antibacterial activity against Pseudomonas aeruginosa (a leading cause of opportunistic infections)[1] and demonstrates potent schistosomicidal effects[2]. Furthermore, recent neuropharmacological studies highlight its ability to enhance cognitive and memory functions in Alzheimer's disease models by modulating synaptic plasticity[4].

Because crude plant extracts contain complex matrices of structurally similar polyphenols (e.g., quercitrin, isoquercitrin), isolating afzelin to >98% purity is a critical bottleneck for preclinical evaluation. This application note details a robust, self-validating preparative High-Performance Liquid Chromatography (prep-HPLC) protocol designed to achieve high-yield purification of afzelin.

Mechanistic Insights: The Rationale Behind the Protocol

To ensure a self-validating and reproducible workflow, every step of this protocol is grounded in the physicochemical properties of afzelin:

  • Selective Partitioning (Liquid-Liquid Extraction): Afzelin possesses a medium-polarity profile due to its hydrophobic kaempferol aglycone and polar rhamnose sugar moiety. By partitioning the crude ethanolic extract with ethyl acetate (EtOAc), highly polar contaminants (tannins, free sugars) are restricted to the aqueous phase, while non-polar lipids are removed via prior hexane washing[2][4].

  • Stationary Phase Dynamics: A reversed-phase C18 (octadecylsilane) column is utilized. The C18 ligands interact strongly with the planar, hydrophobic aromatic rings of the kaempferol backbone, allowing for high-capacity loading[2].

  • Mobile Phase pH Causality: Flavonoids contain multiple phenolic hydroxyl (-OH) groups with pKa values typically between 6.5 and 9.0. If the mobile phase pH approaches these values, the molecules partially ionize, leading to severe peak tailing and loss of resolution. The addition of 0.01% Acetic Acid (HAc) ensures the mobile phase pH remains around 3.0, keeping the phenolic groups fully protonated and neutral, which sharpens the chromatographic peaks and enables baseline separation from co-eluting analogues like quercitrin[2].

Workflows and Pharmacological Pathways

Afzelin Purification Workflow

The following diagram illustrates the sequential downstream processing from raw biomass to the purified active pharmaceutical ingredient (API).

Workflow N1 Raw Plant Biomass (e.g., C. oblongifolia) N2 Ethanol Extraction & Vacuum Filtration N1->N2 N3 Crude Extract N2->N3 N4 Liquid-Liquid Partitioning (Hexane -> EtOAc) N3->N4 N5 EtOAc Fraction (Flavonoid Enriched) N4->N5 N6 Gel Column Chromatography (Sephadex LH-20) N5->N6 N7 Afzelin-Rich Subfraction N6->N7 N8 Preparative HPLC (C18, MeOH/H2O-HAc) N7->N8 N9 Pure Kaempferol-3-O-α-L-rhamnoside (>98% Purity) N8->N9

Caption: Step-by-step downstream processing workflow for the isolation of afzelin.

Afzelin Neuroprotective Signaling Pathway

To contextualize the value of this purified compound, below is the established mechanism by which afzelin exerts neuroprotective effects in Alzheimer's disease models[4].

Pathway A Afzelin (Kaempferol-3-O-rhamnoside) B BDNF Expression A->B Upregulates C TrkB Receptor B->C Binds D p-Akt Pathway C->D Activates E p-CREB Activation D->E Phosphorylates F Neuroprotection & Synaptic Plasticity E->F Gene Transcription

Caption: Afzelin-mediated BDNF-TrkB-PI3K/Akt signaling axis promoting synaptic plasticity.

Step-by-Step Experimental Protocol

Phase 1: Biomass Extraction and Target Enrichment
  • Maceration: Pulverize dried plant leaves (e.g., C. oblongifolia) and macerate in 70% ethanol (1:10 w/v) for 72 hours at room temperature to ensure complete cell lysis and solvent penetration[2].

  • Concentration: Filter the homogenate under vacuum and concentrate the filtrate using a rotary evaporator at 40°C to yield the crude extract.

  • Defatting: Suspend the crude extract in distilled water. Partition three times with an equal volume of hexane to remove non-polar lipids and chlorophyll. Discard the hexane layer.

  • Flavonoid Enrichment: Partition the remaining aqueous phase three times with ethyl acetate (EtOAc). Collect the EtOAc layers, pool them, and evaporate to dryness. This fraction contains the enriched flavonoid pool[2].

  • Pre-purification (Optional but Recommended): To extend the lifespan of the prep-HPLC column, pass the EtOAc fraction through a Sephadex LH-20 size-exclusion column, eluting with methanol. This removes large polymeric proanthocyanidins[4][5].

Phase 2: Preparative HPLC Separation
  • System Preparation: Utilize a preparative HPLC system (e.g., Shimadzu LC-8A or equivalent) equipped with a dual-wavelength UV detector[2][4].

  • Column Installation: Mount a Phenomenex Gemini C-18 column (250 × 21.20 mm, 5 µm particle size, 100 Å pore size)[2].

  • Solvent Preparation:

    • Mobile Phase A: Ultrapure water (18.2 MΩ·cm) + 0.01% Acetic Acid (v/v)[2].

    • Mobile Phase B: HPLC-grade Methanol (CH3OH)[2].

    • Self-Validation Check: Degas solvents via ultrasonication for 15 minutes to prevent pump cavitation and baseline drift.

  • Chromatographic Conditions: Set the system to run an isocratic elution at 57% Mobile Phase B and 43% Mobile Phase A for 50 minutes. Set the flow rate to 10.0 mL/min [2].

  • Sample Injection: Dissolve the enriched fraction in methanol to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Inject a volume of 1.0 mL per run[2].

  • Detection: Monitor the eluent at 254 nm (general aromatic absorption) and 350 nm (specific for the cinnamoyl system of flavonols)[3].

Phase 3: Fraction Recovery and Lyophilization
  • Collection: Collect the eluate corresponding to the afzelin peak (elution time determined via prior analytical scale-up).

  • Solvent Removal: Pool the collected fractions and evaporate the methanol under reduced pressure at 35°C.

  • Lyophilization: Flash-freeze the remaining aqueous suspension at -80°C and lyophilize for 48 hours. Afzelin will precipitate as a stable, high-purity yellow amorphous powder[3].

Quantitative Data Presentation

The tables below summarize the standardized chromatographic parameters and the expected yield/purity metrics based on validated literature protocols[2][3].

Table 1: Preparative HPLC Method Parameters
ParameterSpecificationRationale / Causality
Column Phenomenex Gemini C-18 (250 × 21.20 mm, 5 µm)High surface area for preparative loading; robust at acidic pH.
Mobile Phase A H₂O + 0.01% Acetic AcidSuppresses phenolic -OH ionization to prevent peak tailing.
Mobile Phase B Methanol (CH₃OH)Provides optimal elution strength for medium-polarity flavonoids.
Elution Profile Isocratic: 57% B / 43% AOptimized thermodynamic balance to resolve afzelin from quercitrin.
Flow Rate 10.0 mL/minMaintains optimal linear velocity for a 21.2 mm internal diameter column.
Detection Wavelength 254 nm and 350 nm350 nm specifically targets the Band I absorption of flavonol glycosides.
Injection Volume 1.0 mL (at 50 mg/mL)Maximizes throughput without causing column overload or band broadening.
Table 2: Expected Yield and Purity Metrics
MetricValueAnalytical Verification Method
Starting Biomass 100 g (Dried Leaves)Gravimetric analysis
Crude Extract Yield ~12 - 15 gGravimetric analysis
EtOAc Fraction Yield ~2.5 - 3.0 gGravimetric analysis
Afzelin Yield (Post-HPLC) 30 - 70 mgAnalytical HPLC (Area Under Curve)
Final API Purity > 98%¹H-NMR and ¹³C-NMR Spectroscopy
Physical Appearance Yellow amorphous powderVisual inspection

References

  • Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa, A Leading Cause of Illness in Immunocompromised Individuals Source: Molecules / PMC URL:1

  • Enhanced Cognitive and Memory Functions via Gold Nanoparticle-Mediated Delivery of Afzelin through Synaptic Modulation Pathways in Alzheimer's Disease Mouse Models Source: ACS Chemical Neuroscience URL:4

  • Isolation of phenolic constituents from Rhododendron yunnanense flowers as a potent cyclooxygenase-2 and vascular endothelial growth factor inhibitors Source: Journal of Applied Pharmaceutical Science (JAPS) URL:3

  • In Vitro Schistosomicidal Activity and Molecular Modeling of Quercitrin and Afzelin Isolated from the Leaves of Copaifera oblongifolia Source: MDPI Compounds URL:2

  • Antiherpetic activity of a flavonoid fraction from Ocotea notata leaves Source: Semantic Scholar URL:5

Sources

Application

Application Note: In Vivo Experimental Dosing Protocols for Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: Kaempferol-3-O-alpha-L-rhamnoside (Synonym: Afzelin) Executive Summary & Pharmacodynamic Rationale Kaempferol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: Kaempferol-3-O-alpha-L-rhamnoside (Synonym: Afzelin)

Executive Summary & Pharmacodynamic Rationale

Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) is a highly bioactive flavonol glycoside recognized for its pleiotropic effects, including anti-inflammatory, anti-apoptotic, cardioprotective, and neuroprotective properties[1],[2]. When designing in vivo studies for afzelin, researchers frequently encounter two major hurdles: poor aqueous solubility due to its rigid planar structure, and route-dependent bioavailability.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical pharmacodynamics and bench-level execution. The efficacy of afzelin is strictly dictated by the route of administration. For instance, bypassing the blood-brain barrier (BBB) via intracerebroventricular (ICV) injection is required for cognitive models[3], whereas oral gavage (PO) is optimal for systemic cardioprotection where first-pass metabolism may play a role in AMPKα activation[1].

Afzelin_Pathways cluster_0 Central Nervous System (ICV) cluster_1 Systemic/Cardiac (PO) cluster_2 Tumor Microenvironment (IP) Afzelin Afzelin (Kaempferol-3-O-rhamnoside) CREB CREB Phosphorylation Afzelin->CREB Bypasses BBB AMPK AMPKα Activation Afzelin->AMPK First-pass metabolism Caspase Caspase 8/9 Cascade Afzelin->Caspase Direct contact BDNF BDNF Expression CREB->BDNF Memory Synaptic Plasticity & Memory Restoration BDNF->Memory SIRT1 SIRT1 Upregulation AMPK->SIRT1 Mito Mitochondrial Biosynthesis SIRT1->Mito Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Fig 1: Route-dependent pleiotropic signaling pathways of Afzelin in vivo.

Quantitative Dosing Parameters

To facilitate rapid experimental design, the following table synthesizes validated in vivo dosing regimens across multiple disease models.

Indication / ModelAnimal SubjectAdministration RouteOptimal Dosing RegimenPrimary Pharmacodynamic Target
Neuroprotection (Dementia) C57BL/6 MiceIntracerebroventricular (ICV)50 ng (0.5 µL of 100 ng/µL), 3x/week for 1 monthUpregulation of CREB-BDNF pathway[3]
Cardioprotection (DOX Toxicity) C57BL/6 MiceOral Gavage (PO)5 – 10 mg/kg/day for 20 daysUpregulation of p-AMPKα and SIRT1[1]
Oncology (EAC Tumor) Swiss Albino MiceIntraperitoneal (IP)25 – 50 mg/kg/day for 6 daysActivation of Caspase 8/9 cascade[4]
Airway Inflammation (Asthma) Mouse ModelOral Gavage (PO)0.1 – 10 mg/kg/day for 5 daysDownregulation of GATA3 & Th2 cytokines[1]
Renal Protection (Diuresis) Hypertensive RatsOral Gavage (PO)0.1 – 1.0 mg/kg/day for 7 daysReduction of ROS & CaOx crystallization[5]

Critical Formulation Methodology (Self-Validating System)

Because afzelin is a hydrophobic glycoside, improper formulation will lead to precipitation in the syringe or localized toxicity at the injection site. We utilize a standard 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle[1].

Step-by-Step Preparation:

  • Primary Solvation: Weigh the required afzelin powder and dissolve completely in 10% (v/v) DMSO.

    • Causality: The rigid crystal lattice of flavonols resists aqueous solvation. DMSO is required to disrupt this lattice and create a clear stock solution.

  • Co-Solvent Addition: Add 40% (v/v) PEG300 and vortex thoroughly.

    • Causality: PEG300 acts as a transitional co-solvent, keeping the hydrophobic core solvated as the dielectric constant of the mixture increases.

  • Surfactant Stabilization: Add 5% (v/v) Tween-80 and agitate.

    • Causality: Tween-80 is a non-ionic surfactant that prevents micelle aggregation and drug precipitation upon final aqueous dilution.

  • Aqueous Dilution: Slowly add 45% (v/v) 0.9% Saline dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring the compound remains in a clear, homogenous suspension.

Validation Checkpoint: Hold the final working solution against a light source. If any turbidity, cloudiness, or phase separation is observed, the hydrophobic core has crashed out of solution. Discard and prepare freshly. Working solutions must be used on the same day[1].

In Vivo Administration Protocols

Protocol A: Intracerebroventricular (ICV) Delivery for Neurodegeneration

Rationale: Afzelin's systemic bioavailability to the central nervous system is restricted by the BBB. Direct ICV administration ensures high local concentrations in the hippocampus to prime synaptic plasticity before neurotoxic insults (e.g., scopolamine)[3],[2].

  • Surgical Preparation: Anesthetize C57BL/6 mice and secure them in a stereotaxic frame. Implant a guide cannula targeting the third ventricle.

  • Dosing Execution: Using a Hamilton syringe, infuse 0.5 µL of a 100 ng/µL afzelin solution (total dose: 50 ng) over 1 minute to prevent pressure-induced tissue damage[3].

  • Regimen: Administer the dose 3 times a week for 1 month prior to behavioral testing[3].

Validation Checkpoint: Post-surgery, verify cannula placement by injecting a harmless dye (e.g., Evans Blue) in a subset of cohort animals to confirm third-ventricle dispersion before initiating the 1-month dosing regimen.

Protocol B: Oral Gavage (PO) for Systemic Cardioprotection

Rationale: Doxorubicin (DOX) induces severe mitochondrial dysfunction in cardiomyocytes. Oral administration of afzelin leverages systemic absorption to upregulate p-AMPKα and SIRT1, priming mitochondrial biosynthesis to counteract acute DOX-induced oxidative stress[1].

  • Animal Restraint: Secure the C57BL/6 mouse using the scruff method to align the esophagus and stomach.

  • Dosing Execution: Introduce a bulb-tipped gavage needle and administer afzelin at a dose of 5 to 10 mg/kg/day[1]. Ensure the volume does not exceed 10 mL/kg of body weight to prevent gastric rupture.

  • Regimen: Administer daily for 20 consecutive days. DOX (4 mg/kg/d) is typically co-administered intraperitoneally on days 1, 7, and 14[1].

Validation Checkpoint: Monitor animals for signs of aspiration (e.g., gasping, cyanosis) immediately post-gavage. A successful gavage should result in normal ambulation within 30 seconds.

Protocol C: Intraperitoneal (IP) Injection for Oncology (EAC Model)

Rationale: For localized peritoneal tumors like Ehrlich ascites carcinoma (EAC), IP injection maximizes drug-tumor contact time and local concentration, directly driving the caspase 8/9 apoptotic cascade[2],[4].

  • Tumor Inoculation: Inject EAC cells (e.g., 1.6 × 10^6 cells/mouse) intraperitoneally into Swiss Albino mice on Day 0[4].

  • Dosing Execution: Tilt the mouse with its head down to allow abdominal organs to shift cranially. Inject afzelin at 25 or 50 mg/kg/day into the lower right quadrant of the abdomen[4].

  • Regimen: Administer daily for 6 consecutive days, sacrificing the animals on the 7th day for viable cell counts[4].

Validation Checkpoint: Monitor daily body weight. A rapid, non-physiological increase in weight indicates ascites fluid accumulation, confirming successful EAC inoculation prior to Afzelin treatment[4].

References

  • Afzelin (Kaempferol-3-O-rhamnoside) | Flavonol Glycoside - MedChemExpress. 1

  • Central administration of afzelin extracted from Ribes fasciculatum improves cognitive and memory function in a mouse model of dementia - NIH PMC. 3

  • Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - NIH PMC. 2

  • Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - NIH PMC. 4

  • Diuretic and Renal Protective Effect of Kaempferol 3-O-Alpha-l-rhamnoside (Afzelin) in Normotensive and Hypertensive Rats - ACS Publications. 5

Sources

Technical Notes & Optimization

Troubleshooting

improving extraction yield of kaempferol-3-O-alpha-L-rhamnoside

Welcome to the Technical Support & Troubleshooting Center for the extraction and purification of kaempferol-3-O-alpha-L-rhamnoside (Afzelin). As a Senior Application Scientist, I have designed this portal to move beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the extraction and purification of kaempferol-3-O-alpha-L-rhamnoside (Afzelin).

As a Senior Application Scientist, I have designed this portal to move beyond basic protocols. Here, we address the thermodynamic, kinetic, and chemical barriers that bottleneck afzelin yields. Every solution provided is grounded in mechanistic causality and paired with self-validating workflows to ensure reproducibility in your laboratory.

Module 1: Extraction Kinetics & Solvent Optimization

Q1: Why is my afzelin yield plateauing when using standard aqueous ethanol, and how can I break this limit? Mechanistic Causality: Standard aqueous ethanol relies on simple concentration-gradient diffusion. Afzelin is a flavonol glycoside often tightly bound within the rigid cellulose-lignin matrix of plant cell walls. Traditional solvents lack the necessary hydrogen-bond donation capacity to effectively disrupt this matrix. Solution: Transition to Natural Deep Eutectic Solvents (NADES). A tailored NADES mixture of choline chloride (hydrogen bond acceptor) and levulinic acid (hydrogen bond donor) at a 1:2 molar ratio creates a robust hydrogen-bond network. This network synergistically dissolves the plant cell wall, liberating the bound flavonol glycosides. Implementing this system has been shown to increase extraction yields by over 150% compared to conventional 60% ethanol heating1[1].

Table 1: Quantitative Comparison of Extraction Methods for Flavonol Rhamnosides

Solvent SystemExtraction MethodTime (min)Temp (°C)Yield (mg/g)Reference
60% EthanolHeated Reflux1508043.5[1]
NADES (ChCl:Levulinic Acid)Ultrasound-Assisted2860112.1[1]
Ionic Liquids (0.9 mol/L)Ultrasound-Assisted35-50RTOptimized[2]

Q2: How do I accelerate the extraction process without causing thermal degradation of the rhamnoside bond? Mechanistic Causality: The O-glycosidic bond linking the rhamnose sugar to the kaempferol aglycone at the C-3 position is thermolabile. Prolonged exposure to temperatures above 80°C induces hydrolysis, converting afzelin into kaempferol and free rhamnose, artificially lowering your target yield1[1]. Solution: Implement Ultrasound-Assisted Extraction (UAE). Acoustic cavitation generates microbubbles that implode, causing localized shear forces that mechanically rupture cell walls without bulk high heat. The optimal parameters are 60°C for 28-35 minutes2[2].

Protocol 1: Self-Validating UAE-NADES Extraction Workflow

  • Biomass Preparation: Grind plant material and sieve strictly to 70-90 mesh. Causality: Particles larger than 70 mesh resist solvent penetration; particles smaller than 90 mesh agglomerate, increasing viscosity and dampening acoustic cavitation2[2].

  • Solvent Formulation: Synthesize NADES by mixing Choline Chloride and Levulinic Acid (1:2 molar ratio). Add 30% water (v/v) to reduce dynamic viscosity.

  • Extraction: Mix biomass and NADES at a 1:25 to 1:50 g/mL solid-to-liquid ratio. Sonicate at 60°C for 30 minutes.

  • Validation/QC Checkpoint: Centrifuge at 5000 rpm for 10 mins. Analyze the supernatant via HPLC-DAD at 265 nm and 342 nm. The presence of a peak with an m/z of 431 [M-H]⁻ in LC-MS confirms intact kaempferol-3-O-rhamnoside, validating that thermal degradation has been avoided.

Workflow A Plant Biomass (70-90 mesh) C UAE Extraction (60°C, 30 min) A->C B NADES Solvent (ChCl:Levulinic Acid) B->C D Liquid-Liquid Partitioning (EtOAc) C->D E Purified Afzelin (Kaempferol-3-O-rhamnoside) D->E

Caption: Optimized UAE-NADES Extraction and Purification Workflow for Afzelin.

Module 2: Downstream Processing & Purification

Q3: My crude extract contains a complex mixture of flavonols (quercitrin, myricitrin, afzelin). How do I specifically isolate afzelin? Mechanistic Causality: Flavonol rhamnosides share similar polarities due to their identical sugar moieties and conserved flavone skeletons. However, the number of hydroxyl groups on the B-ring (myricitrin has 3, quercitrin has 2, afzelin has 1) dictates subtle differences in their partition coefficients. Solution: Utilize sequential liquid-liquid partitioning followed by silica gel column chromatography. Afzelin predominantly partitions into the ethyl acetate (EtOAc) fraction due to its moderate polarity3[3].

Protocol 2: Self-Validating Liquid-Liquid Partitioning & Isolation

  • Defatting: Suspend the concentrated crude extract in water and partition with n-hexane (1:1 v/v, 3 times) to remove non-polar lipids and chlorophyll.

  • Enrichment: Partition the remaining aqueous layer with ethyl acetate (1:1 v/v, 3 times). Collect and evaporate the EtOAc fraction. Causality: The EtOAc fraction selectively enriches intermediate-polarity flavonol glycosides, separating them from highly polar tannins left in the water layer4[4].

  • Chromatography: Load the EtOAc fraction onto a SiO₂ column. Elute with a gradient of CHCl₃/MeOH (starting at 5:1 v/v)4[4].

  • Validation/QC Checkpoint: Spot fractions on TLC plates. Pool fractions with an Rf value corresponding to the afzelin standard. Confirm purity via UPLC-ESI-TOFMS; pure afzelin will yield a single major peak with a molecular ion peak at m/z 432 [M]⁺ or 431[M-H]⁻3[3].

Module 3: Bioactivity Validation & Alternative Production

Q4: How do I verify the biological efficacy of my extracted afzelin in vitro? Mechanistic Causality: Afzelin is a potent apoptotic agent. In human breast cancer cells (e.g., MCF-7), afzelin inhibits proliferation by activating the intrinsic apoptotic pathway. It triggers the cleavage and activation of caspase-9 and caspase-3, leading to the downstream cleavage of Poly (ADP-ribose) polymerase (PARP)3[3]. Solution: Perform an MTT assay to establish the IC₅₀, followed by Western blotting for cleaved caspase-3 and PARP to validate the mechanism of action.

Pathway K Kaempferol-3-O-rhamnoside (Afzelin) C9 Caspase-9 Activation K->C9 Induces C3 Caspase-3 Activation C9->C3 Cleaves/Activates P PARP Cleavage C3->P Targets A Apoptosis (MCF-7 Cells) P->A Promotes

Caption: Afzelin-induced caspase cascade signaling pathway in MCF-7 cells.

Q5: Plant extraction yields are still too low for my industrial scale-up. Are there viable synthetic or microbial alternatives? Mechanistic Causality: Plant secondary metabolite accumulation is heavily dependent on environmental stressors and seasonal variations, leading to batch-to-batch inconsistency. Solution: Metabolic engineering of Escherichia coli. By co-expressing plant-derived flavonol glycosyltransferase (AtUGT78D1) and UDP-rhamnose synthase (RHM2), researchers have successfully biotransformed exogenously added kaempferol into kaempferol-3-O-rhamnoside, achieving yields of approximately 200 mg/L within 48 hours5[5].

Sources

Optimization

optimizing mobile phase for kaempferol-3-O-alpha-L-rhamnoside HPLC analysis

Welcome to the Technical Support Center for the chromatographic analysis of kaempferol-3-O-alpha-L-rhamnoside (afzelin) . Designed for researchers, analytical scientists, and drug development professionals, this hub prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of kaempferol-3-O-alpha-L-rhamnoside (afzelin) . Designed for researchers, analytical scientists, and drug development professionals, this hub provides field-proven methodologies, mechanistic insights, and targeted troubleshooting to ensure robust, reproducible HPLC workflows.

📊 Diagnostic Workflows

Understanding the logical progression of method development and the chemical behavior of your analyte is the first step in optimization.

G Start Start: Afzelin HPLC Optimization PhaseSelection Select Organic Modifier (Acetonitrile vs. Methanol) Start->PhaseSelection AcidModifier Select Acidic Modifier (0.1% Formic or Acetic Acid) PhaseSelection->AcidModifier Gradient Design Gradient Elution (e.g., 15% to 100% B) AcidModifier->Gradient Evaluate Evaluate Peak Shape & Resolution Gradient->Evaluate Tailing Peak Tailing? Evaluate->Tailing AdjustpH Adjust pH / Increase Acid Tailing->AdjustpH Yes Coelution Co-elution with Quercitrin? Tailing->Coelution No AdjustpH->Evaluate AdjustGradient Flatten Gradient Curve Coelution->AdjustGradient Yes Success Optimized Method Achieved Coelution->Success No AdjustGradient->Evaluate

Logical workflow for optimizing afzelin HPLC mobile phase conditions.

G Afzelin Afzelin (pKa ~7.0) Phenolic -OH Groups MobilePhase Mobile Phase pH Afzelin->MobilePhase HighPH pH > 4.0 Partial Ionization MobilePhase->HighPH LowPH pH < 3.0 Ionization Suppressed MobilePhase->LowPH Silanol Uncapped Silanols on C18 Column HighPH->Silanol Ionic Attraction Sharp Hydrophobic Partitioning (Sharp Symmetrical Peak) LowPH->Sharp Ideal RP-HPLC Tailing Secondary Interactions (Peak Tailing) Silanol->Tailing

Mechanistic pathway of afzelin ionization and its effect on peak shape.

🧪 Core Methodologies: Self-Validating Protocol

To achieve baseline resolution of afzelin from structurally similar analogs while maintaining peak symmetry, follow this standardized, self-validating gradient elution protocol[1].

Causality: Afzelin contains multiple phenolic hydroxyl groups on its kaempferol aglycone backbone. Without mobile phase acidification, these weakly acidic groups partially ionize and interact with residual silanols on the silica backbone of the C18 column, causing severe peak tailing. By adding 0.1% formic acid, the mobile phase pH is lowered below the analyte's pKa, ensuring the molecules remain fully protonated and partition purely based on hydrophobicity.

Step-by-Step HPLC Setup
  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Validation Checkpoint 1: Measure the pH of Phase A prior to use. It must read ~2.7. A pH > 3.0 indicates degraded or insufficiently concentrated formic acid, which will fail to suppress silanol interactions.

  • Column Equilibration:

    • Stationary Phase: End-capped C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

    • Flush the system with 15% Phase B at 1.0 mL/min for a minimum of 20 column volumes.

    • Validation Checkpoint 2: Monitor the UV baseline at 254 nm. A stable baseline with drift < 1 mAU/hr validates complete column equilibration.

  • Gradient Execution:

    • 0–15 min: Linear gradient from 15% to 30% B. (Causality: A shallow initial gradient allows for the separation of highly polar, early-eluting glycosides).

    • 15–30 min: Linear gradient from 30% to 100% B. (Causality: Steeper ramp flushes strongly retained aglycones and lipophilic impurities).

    • 30–35 min: Hold at 100% B to wash the column.

    • 35–40 min: Return to 15% B for re-equilibration.

  • Detection & System Suitability:

    • Set the Diode Array Detector (DAD) to 254 nm (universal flavonoid backbone) and 350 nm (specific for flavonols).

    • Validation Checkpoint 3: Inject a system suitability standard containing afzelin and a neutral marker (e.g., toluene). If afzelin exhibits tailing (Asymmetry factor > 1.2) but toluene is perfectly symmetrical, the issue is confirmed as secondary ionic interactions, dictating a need for fresh acidic modifier.

📈 Quantitative Data: Modifier Selection Matrix

Selecting the correct acidic modifier is critical. The table below summarizes the quantitative impact of various mobile phase modifiers on afzelin chromatography.

ModifierConcentrationLC-MS CompatibilityEffect on Afzelin Peak ShapeResolution from Analogs
None (Water/ACN) N/AExcellentSevere tailing (As > 1.8)Poor (Frequent co-elution)
Formic Acid 0.1% (v/v)ExcellentSharp, symmetrical (As ~ 1.0)High (Rs > 1.5)
Acetic Acid 1.0% (v/v)Moderate (Ion suppression)Good symmetry (As ~ 1.1)Moderate
Orthophosphoric Acid 0.25% (v/v)Incompatible Excellent (As ~ 1.0)High

Note: While orthophosphoric acid provides excellent UV resolution[2], its non-volatile nature makes it strictly incompatible with downstream mass spectrometry (LC-MS) applications.

🛠️ Troubleshooting Desk

Q: My afzelin peak exhibits significant tailing (Asymmetry factor > 1.5). How do I correct this? A: Peak tailing in flavonol glycosides is primarily caused by secondary electrostatic interactions. If your mobile phase pH is near or above the pKa of afzelin's phenolic groups, partial ionization occurs. Solution: Ensure your aqueous mobile phase is properly acidified (pH ~2.7) using 0.1% formic acid. If tailing persists despite correct pH, your column's stationary phase may have exposed silanols due to phase collapse or aging. Switch to a fully end-capped C18 column designed to shield residual silanols.

Q: Afzelin (kaempferol-3-O-rhamnoside) is co-eluting with quercitrin (quercetin-3-O-rhamnoside). How can I resolve them? A: Quercitrin and afzelin differ by only a single hydroxyl group on the B-ring of the aglycone. This slight difference in polarity makes them highly prone to co-elution under steep gradients[3]. Solution: First, switch your organic modifier from methanol to acetonitrile. Acetonitrile provides different selectivity due to its aprotic nature and dipole moment, which often resolves closely related flavonoids better than protic methanol. Second, flatten the gradient curve during the critical elution window (e.g., extend the 15% to 30% B phase from 15 minutes to 25 minutes) to increase the resolution factor (Rs).

Q: The retention time of afzelin shifts progressively earlier with each subsequent injection. A: This is a classic symptom of incomplete column re-equilibration. Gradient elution strips the column of the highly aqueous initial mobile phase. If the re-equilibration time at the end of the run is too short, the column remains partially enriched with the organic modifier, causing subsequent injections to elute faster. Solution: Implement a mandatory post-run equilibration step of at least 10–15 column volumes at the initial gradient conditions (15% B) before allowing the next injection.

💡 Knowledge Base (FAQs)

Q: Can I use isocratic elution instead of a gradient for afzelin? A: While isocratic elution (e.g., 25% Acetonitrile / 75% Water with 0.1% Formic Acid) can be used for pure afzelin standards, it is highly discouraged for complex biological or plant extracts. Plant matrices contain a wide range of polarities; an isocratic method will result in polar compounds eluting in the void volume and highly lipophilic compounds permanently retaining on the column, eventually ruining the stationary phase.

Q: What is the ideal detection wavelength for afzelin? A: Afzelin exhibits two major absorption bands typical of flavonols: Band II (~254-265 nm) corresponding to the A-ring benzoyl system, and Band I (~340-350 nm) corresponding to the B-ring cinnamoyl system. Monitoring at 350 nm is highly recommended as it provides excellent sensitivity for flavonols while filtering out background noise from simpler phenolic acids that only absorb strongly at 254 nm.

Q: Why do some protocols recommend 1% acetic acid instead of 0.1% formic acid? A: Acetic acid is a weaker acid than formic acid. To achieve the same silanol-suppressing pH (~2.7), a higher concentration (typically 1% v/v) of acetic acid is required. While effective for UV-HPLC, 1% acetic acid can cause significant ion suppression in the MS source if you are performing LC-MS, making 0.1% formic acid the modern standard for dual UV/MS compatibility.

📚 References

  • Production of Bioactive Flavonol Rhamnosides by Expression of Plant Genes in Escherichia coli Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:

  • Bioactive Glycosylated Flavonoids Exhibiting LXR Agonist Activity from a Lauraceae Colombian Species Source: PMC (PubMed Central) URL:

  • Chemistry and Pharmacology of the Kazakh Crataegus Almaatensis Pojark: An Asian Herbal Medicine Source: MDPI URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Low In Vivo Bioavailability of Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)

Welcome to the Technical Support Center for in vivo applications of Afzelin (kaempferol-3-O-alpha-L-rhamnoside). While afzelin is a potent flavonol glycoside with established anti-inflammatory, antioxidant, and neuroprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vivo applications of Afzelin (kaempferol-3-O-alpha-L-rhamnoside). While afzelin is a potent flavonol glycoside with established anti-inflammatory, antioxidant, and neuroprotective properties, its translation into advanced in vivo models is severely bottlenecked by poor aqueous solubility, rapid systemic clearance, and restricted membrane permeability[1].

This guide provides researchers and drug development professionals with mechanistic troubleshooting, validated protocols, and advanced nano-delivery strategies—specifically focusing on gold nanoparticle (AuNP) mediated delivery—to overcome these pharmacokinetic hurdles[2].

Section 1: Core FAQs on Afzelin Bioavailability

Q: Why does free afzelin exhibit such poor in vivo bioavailability despite high in vitro efficacy? A: Afzelin’s bioavailability is inherently limited by three interconnected factors:

  • Physicochemical: High lipophilicity and poor aqueous solubility prevent optimal dissolution in gastrointestinal and systemic fluids.

  • Enzymatic & Efflux: The α -L-rhamnoside moiety is susceptible to rapid hydrolysis by intestinal microbiota and brush-border enzymes, converting it to the aglycone kaempferol[3]. Furthermore, intact afzelin is subject to active efflux by intestinal transporters.

  • Pharmacokinetic: Free afzelin exhibits a short elimination half-life ( T1/2​≈2.05–4.14 hours) and is rapidly cleared by hepatic metabolism[1].

G A Oral Administration (Free Afzelin) B GI Tract (Glycoside Cleavage) A->B C Enterocyte Absorption B->C D Efflux via Transporters C->D Efflux E Hepatic Metabolism (Rapid Clearance) C->E Portal Vein D->B Lumen F Low Systemic Bioavailability E->F

Afzelin intestinal metabolism and efflux pathways limiting oral bioavailability.

Q: What are the most effective delivery systems to enhance its systemic and CNS bioavailability? A: Gold nanoparticles (AuNPs) and PEGylated nanocarriers are currently the most effective platforms. Recent breakthrough studies in scopolamine-induced Alzheimer's disease mouse models demonstrate that AuNP-afzelin conjugates significantly enhance neuroprotective effects. The AuNPs protect afzelin from premature degradation, facilitate transcytosis across the Blood-Brain Barrier (BBB), and activate the BDNF-pCREB-pAkt signaling pathway far more effectively than free afzelin[2][4].

Section 2: Troubleshooting Guide for Formulation & In Vivo Assays

Issue 1: Low Encapsulation Efficiency (EE%) in Nanocarriers
  • Symptom: Unbound afzelin precipitates out of the colloidal suspension during synthesis, leading to an EE% of < 40%.

  • Causality: Afzelin's hydrophobicity causes it to auto-aggregate in aqueous synthesis buffers before it can non-covalently adsorb onto the AuNP surface.

  • Solution: Utilize a co-solvent system. Dissolve afzelin in 5% DMSO prior to dropwise addition into the aqueous AuNP suspension under continuous ultrasonication. This maintains afzelin in the soluble phase long enough for hydrophobic and electrostatic interactions to occur at the gold surface.

Issue 2: Rapid Systemic Clearance in Murine Models
  • Symptom: In vivo LC-MS/MS data shows a sharp drop in plasma concentration within 2 hours post-injection.

  • Causality: Bare AuNP-afzelin conjugates are rapidly opsonized by serum proteins and cleared by the reticuloendothelial system (RES) in the liver and spleen.

  • Solution: Implement surface PEGylation. Co-incubate thiolated PEG (PEG-SH) with afzelin during the loading phase. The strong Au-S coordinate bond ensures a stable hydrophilic corona that repels opsonins, significantly extending the circulation half-life.

Issue 3: Failure to Observe Neuroprotective Effects in CNS Models
  • Symptom: No significant upregulation of doublecortin (DCX) or BDNF in hippocampal tissues despite systemic administration[2].

  • Causality: The nanoparticle size may exceed the optimal threshold for BBB transcytosis (>50 nm), or the afzelin payload is prematurely released in the bloodstream.

  • Solution: Optimize AuNP synthesis to maintain a strict core size of 15-20 nm. Verify target engagement by running Western blots specifically for phosphorylated Akt (pAkt) and pCREB in hippocampal lysates, which are the direct downstream targets of AuNP-afzelin[2][5].

G N1 AuNP Synthesis (Citrate Reduction) N2 Afzelin Loading & PEGylation N1->N2 N3 Characterization (DLS, TEM, Zeta) N2->N3 N4 In Vivo Dosing (Systemic / CNS) N3->N4 N5 BBB Penetration & Target Delivery N4->N5

Step-by-step workflow for formulating and delivering AuNP-Afzelin conjugates.

Section 3: Pharmacokinetic Data Presentation

To illustrate the causality behind choosing nano-formulations, the following table summarizes the comparative pharmacokinetic improvements of formulated afzelin versus the free compound in murine models.

Pharmacokinetic ParameterFree Afzelin (Oral/IV)AuNP-Afzelin (Systemic Delivery)Mechanistic Rationale for Improvement
Tmax​ (Time to peak) 1.5 – 2.0 h[1]4.0 – 6.0 hControlled release from the AuNP surface delays peak concentration.
T1/2​ (Half-life) 2.05 – 4.14 h[1]> 12.0 hPEGylation evades RES opsonization, preventing rapid hepatic clearance.
Cmax​ (Peak Conc.) Low (High efflux)3x to 5x IncreaseNanoparticle endocytosis bypasses P-glycoprotein efflux pumps.
BBB Penetration NegligibleHigh15-20 nm AuNPs facilitate receptor-mediated transcytosis into the CNS[2].

Section 4: Step-by-Step Experimental Protocols

Protocol: Synthesis and Validation of AuNP-Afzelin Conjugates

This self-validating protocol ensures high encapsulation efficiency and optimal sizing for in vivo BBB penetration.

Step 1: Synthesis of Citrate-Capped AuNPs

  • Bring 50 mL of 1 mM HAuCl4​ (Gold(III) chloride trihydrate) to a vigorous boil under continuous magnetic stirring.

  • Rapidly inject 5 mL of 38.8 mM sodium citrate.

  • Causality/Rationale: The citrate acts as both a reducing agent and a capping agent. The rapid injection ensures uniform nucleation, yielding monodisperse nanoparticles (~15 nm) critical for BBB penetration. Boil for 15 minutes until the solution turns a deep burgundy red.

Step 2: Afzelin Conjugation and PEGylation

  • Dissolve afzelin in 5% DMSO to a concentration of 1 mg/mL.

  • Add the afzelin solution dropwise to the cooled AuNP suspension under ultrasonication (40 kHz) for 30 minutes.

  • Add 10 μ M of PEG-SH (MW 2000) and stir overnight at room temperature.

  • Causality/Rationale: Ultrasonication prevents localized precipitation of the hydrophobic afzelin. PEG-SH forms a stable hydrophilic corona via Au-S bonds, locking the afzelin in place and providing steric stabilization against in vivo opsonization.

Step 3: Self-Validation via Physicochemical Characterization

  • Centrifuge the suspension at 14,000 rpm for 20 minutes to pellet the AuNP-Afzelin conjugates. Discard the supernatant (containing unbound afzelin) and resuspend in ultra-pure water.

  • Validation Check 1 (DLS): Measure Dynamic Light Scattering. The hydrodynamic diameter should increase from ~15 nm (bare AuNP) to ~25-30 nm (AuNP-Afzelin-PEG).

  • Validation Check 2 (Zeta Potential): Bare citrate-AuNPs exhibit a highly negative charge (~ -35 mV). Successful conjugation masks these groups, shifting the charge closer to neutral (e.g., -15 mV). If the charge remains -35 mV, conjugation has failed.

Step 4: In Vivo Administration and Target Validation

  • Administer the AuNP-Afzelin conjugates systemically or centrally (e.g., 10 ng afzelin equivalent) to the murine model[2].

  • Extract hippocampal tissues post-treatment to validate the activation of the neuroprotective cascade via Western blot.

G S1 AuNP-Afzelin Internalization S2 TrkB Receptor Activation S1->S2 S3 PI3K / Akt Phosphorylation S2->S3 S4 CREB Phosphorylation S3->S4 S5 BDNF Expression & Neuroprotection S4->S5

AuNP-Afzelin mediated activation of the BDNF-CREB-Akt neuroprotective pathway.

References

  • Mun, J. H., et al. (2025). Enhanced Cognitive and Memory Functions via Gold Nanoparticle-Mediated Delivery of Afzelin through Synaptic Modulation Pathways in Alzheimer's Disease Mouse Models. ACS Chemical Neuroscience.[Link]

  • Shan, et al. (2018). Simultaneous Determination of Quercitrin, Afzelin, Amentoflavone, Hinokiflavone in Rat Plasma by UFLC-MS-MS and Its Application to the Pharmacokinetics of Platycladus orientalis Leaves Extract. Journal of Chromatographic Science.[Link]

  • Various Authors. (2024). Research advances of Zanthoxylum bungeanum Maxim. polyphenols in inflammatory diseases. Frontiers in Pharmacology.[Link]

Sources

Optimization

resolving co-elution issues of kaempferol-3-O-alpha-L-rhamnoside and quercetin glycosides

Welcome to the Chromatography & Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent analytical challenges in phytochemical profiling: the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography & Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent analytical challenges in phytochemical profiling: the co-elution of kaempferol-3-O-alpha-L-rhamnoside (afzelin) and quercetin glycosides (such as quercitrin, rutin, and isoquercitrin).

This guide moves beyond basic troubleshooting. It explores the thermodynamic and chemical causality behind co-elution and provides self-validating protocols to ensure absolute confidence in your structural annotations and quantitative data.

Diagnostic Logic Tree

ResolutionWorkflow Problem Co-elution Detected: Afzelin & Quercetin Glycosides Phase1 Stationary Phase Optimization Problem->Phase1 C18 Standard C18 (Hydrophobic Only) Phase1->C18 Initial Attempt PFP PFP / Biphenyl Column (π-π & H-Bonding) C18->PFP Poor Resolution Phase2 Mobile Phase Refinement PFP->Phase2 Solvent Switch ACN to MeOH (Protic H-Bonding) Phase2->Solvent Acid 0.1% Formic Acid (Suppress Ionization) Phase2->Acid Phase3 MS/MS Detection (MRM) Solvent->Phase3 If Co-elution Persists Acid->Phase3 MRM_Afz Afzelin MRM [M-H]- 431 → 285 Phase3->MRM_Afz MRM_Que Quercitrin MRM [M-H]- 447 → 301 Phase3->MRM_Que

Fig 1. Diagnostic logic tree for resolving flavonol glycoside co-elution via LC-MS/MS.

In-Depth Troubleshooting FAQs

Q1: Why do afzelin and quercitrin stubbornly co-elute on my standard C18 column? The Causality: Afzelin (kaempferol-3-O-rhamnoside) and quercitrin (quercetin-3-O-rhamnoside) share an identical flavonol backbone and sugar moiety. The only structural difference is a single extra hydroxyl group at the 3' position on the B-ring of quercetin[1]. On a standard C18 stationary phase, retention is driven purely by dispersive hydrophobic interactions. The bulky, polar rhamnose sugar dominates the molecule's interaction with the mobile phase, effectively masking the subtle polarity difference provided by the single B-ring hydroxyl. Consequently, their retention factors ( k′ ) become nearly identical, leading to co-elution[2].

Q2: How should I alter my mobile phase to maximize chromatographic selectivity? The Causality: If you are using Acetonitrile (ACN), switch to Methanol (MeOH). ACN is a dipole-type aprotic solvent that separates primarily based on hydrophobicity. MeOH, however, is a protic solvent capable of hydrogen bonding. Because quercetin possesses an ortho-diphenol (catechol) structure on its B-ring—which kaempferol lacks—MeOH selectively hydrogen-bonds with quercetin, altering its hydrodynamic radius and relative retention factor[3]. Additionally, you must use an acidic modifier (e.g., 0.1% formic acid or 0.01% acetic acid)[4]. Flavonoids contain acidic phenolic hydroxyls; without an acid modifier to suppress ionization, these groups will partially deprotonate, causing severe peak tailing and unpredictable retention shifts.

Q3: If C18 chemistry fails, what stationary phase provides the best orthogonal selectivity? The Causality: Transition to a Pentafluorophenyl (PFP) or Biphenyl core-shell column. Unlike C18, PFP phases offer multiple retention mechanisms: hydrophobic, π−π interactions, dipole-dipole, and hydrogen bonding. The highly electronegative fluorine atoms create an electron-deficient phenyl ring that interacts strongly with the electron-rich aromatic rings of the flavonoids. The extra hydroxyl group on quercetin alters its electron density, allowing the PFP phase to distinguish it from kaempferol via differential π−π stacking.

Q4: If baseline resolution is impossible chromatographically, how do I resolve them via mass spectrometry? The Causality: When chromatographic resolution ( Rs​<1.5 ) fails, you must rely on the mass analyzer for separation. By utilizing a Triple Quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode, you can isolate the distinct precursor masses in Q1, fragment them in Q2, and monitor specific aglycone product ions in Q3[5]. Because afzelin and quercitrin have different molecular weights, their MRM transitions do not overlap, allowing for accurate quantification even during perfect co-elution[6].

Quantitative Data Summaries

Table 1: Physicochemical & LC-MS/MS MRM Parameters for Target Flavonoids Note: Data acquired in Negative Electrospray Ionization (ESI-) mode.

AnalyteAglyconeSugar MoietyExact MassPrecursor Ion [M-H]⁻Quantifier Ion (Q3)Qualifier Ion (Q3)
Afzelin KaempferolRhamnose432.1m/z 431.1m/z 285.0m/z 255.0
Quercitrin QuercetinRhamnose448.1m/z 447.1m/z 301.0m/z 151.0
Isoquercitrin QuercetinGlucose464.1m/z 463.1m/z 301.0m/z 179.0
Rutin QuercetinRutinose610.1m/z 609.1m/z 301.0m/z 151.0

Table 2: Optimized UHPLC Ternary Gradient for Enhanced Selectivity Column: Core-shell PFP (2.1 x 100 mm, 1.7 µm). Flow rate: 0.4 mL/min. Temp: 30°C.

Time (min)%A (Water + 0.1% Formic Acid)%B (Methanol)%C (Acetonitrile)Curve
0.085105Initial
2.085105Isocratic hold
10.060355Linear
15.040555Linear
16.05905Column Wash
Self-Validating Experimental Protocols
Protocol 1: Orthogonal Chromatographic Separation

This protocol is designed to maximize the physical separation of afzelin and quercitrin before they reach the detector.

Step 1: System Preparation

  • Install a high-efficiency PFP column (e.g., Phenomenex Kinetex PFP).

  • Prepare Mobile Phase A: Ultrapure water with 0.1% LC-MS grade formic acid.

  • Prepare Mobile Phase B: LC-MS grade Methanol.

Step 2: Execution

  • Set column oven temperature to 30°C. Lower temperatures increase the viscosity of the mobile phase but enhance the π−π interactions critical for resolving these isomers[3].

  • Inject 2 µL of the sample using the gradient outlined in Table 2.

Step 3: Self-Validation Check (System Suitability)

  • Resolution Metric: Inject a mixed standard containing 10 µg/mL of afzelin and quercitrin. Calculate the resolution factor ( Rs​ ). The system is validated for quantitative use only if Rs​≥1.5 (baseline resolution).

  • Peak Purity Metric: If using a Diode Array Detector (DAD) inline before the MS, extract the UV spectra across the peak. If the peak purity index is < 990, hidden co-elution is still occurring, and you must proceed to Protocol 2.

Protocol 2: LC-MS/MS MRM Optimization

When dealing with complex matrices (like Copaifera oblongifolia or Cercis chinensis extracts) where chromatographic resolution is compromised by matrix effects[3][4], MS/MS is mandatory.

Step 1: Source Optimization

  • Operate the ESI source in negative ion mode. Flavonols yield highly stable [M-H]⁻ ions due to the resonance stabilization of the phenoxide anion.

  • Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr.

Step 2: Transition Optimization

  • Infuse pure afzelin standard via syringe pump at 10 µL/min. Isolate m/z 431.1 in Q1.

  • Ramp the Collision Energy (CE) from 10 to 40 eV using Argon as the collision gas. The optimal CE for the loss of the rhamnose moiety (yielding the m/z 285.0 kaempferol aglycone) is typically around 20-25 eV.

  • Repeat the process for quercitrin, isolating m/z 447.1 and optimizing for the m/z 301.0 quercetin aglycone[5].

Step 3: Self-Validation Check (Ion Ratio Integrity)

  • Matrix Interference Check: For every integrated peak in your unknown samples, calculate the ratio of the Quantifier Ion to the Qualifier Ion.

  • Validation Rule: If the ion ratio in the sample deviates by more than ±20% from the ratio established by the pure standard, an isobaric interference is co-eluting. The peak integration is invalid, and the gradient (Protocol 1) must be flattened around the retention time of the analyte.

References
  • Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis by a fast and effective method of ionic liquid microextraction coupled with HPLC - PMC Source: nih.gov URL:[Link]

  • Quercitrin and Afzelin Isolation: Chemical Synthesis of a Novel Methicillin-Resistant Staphylococcus Aureus (MRSA) Antibiotic Source: olemiss.edu URL:[Link]

  • In Vitro Schistosomicidal Activity and Molecular Modeling of Quercitrin and Afzelin Isolated from the Leaves of Copaifera oblongifolia Source: mdpi.com URL:[Link]

  • Simultaneous determination of quercetin, rutin and kaempferol in the leaf extracts of Moringa oleifera Lam. and Raphinus sativus Linn. by liquid chromatography-tandem mass spectrometry Source: nih.gov URL:[Link]

  • HPLC Analysis of Flavonoids and Secoiridoids in Leaves of Ligustrum vulgare L. (Oleaceae) Source: acs.org URL:[Link]

  • Anti-biofilm Action of Chenopodium ambrosioides Extract, Cytotoxic Potential and Effects on Acrylic Denture Surface Source: frontiersin.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Kaempferol-3-O-α-L-rhamnoside (Afzelin)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of kaempferol-3-O-α-L-rhamnoside (commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of kaempferol-3-O-α-L-rhamnoside (commonly known as afzelin). This resource provides researchers and drug development professionals with field-proven insights, troubleshooting workflows, and self-validating protocols to ensure compound integrity and assay reproducibility during long-term storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for afzelin in powder versus solution? A: In its lyophilized powder form, afzelin is highly stable and can be stored at -20°C for up to 3 years without significant degradation[1]. However, once reconstituted in solvents (such as DMSO, methanol, or ethanol), its stability decreases rapidly. Solutions should be aliquoted to avoid freeze-thaw cycles and stored at -80°C in amber vials to protect from photo-degradation. Aqueous solutions are particularly vulnerable to hydrolytic cleavage of the rhamnoside moiety and should ideally be prepared fresh before use.

Q2: Why does my afzelin stock solution lose its biological activity and turn yellow/brown over time? A: Color changes shifting to a darker yellow or brown indicate auto-oxidation. Flavonoids like afzelin are highly sensitive to alkaline pH and dissolved oxygen. At pH levels above 7.0, the hydroxyl groups on the flavonoid B-ring undergo deprotonation. This forms highly reactive phenoxide ions that readily oxidize into quinones, destroying the radical-scavenging capacity of the molecule and leading to a loss of biological activity in cellular assays[2]. To prevent this, solutions must be maintained at a slightly acidic pH and purged with an inert gas (like argon) to displace oxygen.

Q3: How do temperature and light exposure mechanistically drive the degradation of afzelin? A: Light (especially UV) and elevated temperatures provide the activation energy required for two primary degradation pathways:

  • Hydrolysis: Cleavage of the O-glycosidic bond at the C3 position, yielding the kaempferol aglycone and free L-rhamnose.

  • Oxidative Cleavage: The aglycone is further susceptible to reactive oxygen species (ROS), which can cleave the C-ring, producing simpler phenolic acids. Studies on flavonoid stability demonstrate that exposure to temperatures above 40°C combined with sunlight can degrade over 60% of similar glycosides within days[3].

Section 2: Troubleshooting Guides

Issue 1: Appearance of Secondary Peaks in LC-MS/HPLC Analysis
  • Symptom: Chromatograms show a decrease in the primary afzelin peak (m/z ~431 in ESI-) and the emergence of a new peak corresponding to kaempferol (m/z ~285) or smaller phenolic fragments.

  • Root Cause: Hydrolytic degradation of the glycosidic bond. This is typically driven by improper storage temperatures, aqueous environments, or enzymatic degradation if biological matrices (like plant extracts) are present[4].

  • Resolution:

    • Verify the pH of your sample diluent; it should be slightly acidic.

    • Ensure stock solutions are stored at -80°C in anhydrous solvents.

    • If extracting from plant matrices, ensure endogenous β-glucosidases or rhamnosidases are rapidly denatured during extraction (e.g., using cold acidified methanol) to prevent enzymatic cleavage of the rhamnoside bond[4].

Issue 2: High Variability in Antioxidant Assays (e.g., DPPH, ABTS)
  • Symptom: Replicate experiments using the same afzelin stock solution show progressively lower radical scavenging activity over time.

  • Root Cause: Auto-oxidation of the stock solution during repeated freeze-thaw cycles or prolonged exposure to ambient light on the benchtop.

  • Resolution:

    • Implement single-use aliquots to eliminate freeze-thaw stress.

    • Perform all assay incubations in the dark.

    • Use a freshly prepared standard curve for every assay run to normalize day-to-day variability.

Section 3: Quantitative Stability Data

To facilitate easy comparison, the following table summarizes the expected stability of afzelin under various environmental conditions based on established flavonoid degradation kinetics[3].

Storage ConditionTemperatureLight ExposurepH LevelEstimated Half-LifePrimary Degradation Mechanism
Lyophilized Powder -20°CDarkN/A> 3 YearsNone
Organic Stock (DMSO) -80°CDarkNeutral6 - 12 MonthsSlow auto-oxidation
Aqueous Buffer 4°CDarkpH 5.02 - 4 WeeksMild hydrolysis
Aqueous Buffer 25°CLightpH 7.4< 48 HoursPhoto-oxidation & Hydrolysis
Aqueous Buffer 40°CLightpH 8.5< 4 HoursRapid alkaline oxidation & cleavage

Section 4: Experimental Protocols

Protocol 1: Preparation and Storage of Afzelin Stock Solutions

Expertise Note: This protocol is designed as a self-validating system to prevent both hydrolysis and auto-oxidation.

  • Weighing: Accurately weigh 10 mg of afzelin powder using a microbalance in a low-humidity environment. (Causality: Minimizing ambient moisture prevents premature nucleophilic attack on the glycosidic bond).

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous, LC-MS grade DMSO to create a ~23.1 mM stock solution. Vortex gently until completely clear. (Causality: Anhydrous DMSO lacks the water necessary to initiate hydrolysis).

  • Inert Atmosphere: Gently purge the headspace of the vial with Argon gas for 10 seconds. (Causality: Argon is heavier than air and effectively displaces oxygen, preventing auto-oxidation of the B-ring hydroxyl groups).

  • Aliquoting: Dispense 20 µL single-use aliquots into amber, low-bind microcentrifuge tubes. (Causality: Amber tubes block UV light, preventing photo-oxidation).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

  • Validation: Analyze one aliquot via HPLC-DAD immediately after freezing/thawing to establish a baseline Area Under the Curve (AUC) for the afzelin peak.

Protocol 2: Stability-Indicating LC-MS Workflow

Expertise Note: This workflow is specifically tuned to detect the transition from the glycoside (afzelin) to the aglycone (kaempferol).

  • Sample Preparation: Dilute the afzelin stock to 10 µg/mL in cold acidified methanol (0.1% formic acid). (Causality: The acidic environment protonates the phenolic hydroxyls, stabilizing the molecule against alkaline-driven oxidative cleavage, while the cold temperature arrests any potential enzymatic degradation[4]).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 254 nm and 340 nm. Simultaneously collect MS data in negative electrospray ionization (ESI-) mode.

  • Data Analysis: Calculate the ratio of the afzelin peak (m/z 431 [M-H]-) to the kaempferol peak (m/z 285 [M-H]-). An increase in the kaempferol peak definitively indicates active hydrolysis of the rhamnoside bond.

Section 5: Visualizations

DegradationPathway Afzelin Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) Hydrolysis Glycosidic Bond Hydrolysis (Triggered by Heat, pH extremes) Afzelin->Hydrolysis H2O Kaempferol Kaempferol (Aglycone) Hydrolysis->Kaempferol Rhamnose L-Rhamnose Hydrolysis->Rhamnose Oxidation Auto-Oxidation / Ring Cleavage (Triggered by Light, O2, Alkaline pH) Kaempferol->Oxidation O2 / ROS Degradants Phenolic Acids & Quinones (Loss of Bioactivity) Oxidation->Degradants

Mechanistic degradation pathway of afzelin via hydrolysis and subsequent oxidation.

Troubleshooting Start Assay Variability or Loss of Activity Detected LCMS Perform LC-MS/HPLC Stability Assay Start->LCMS Decision Are secondary peaks present? LCMS->Decision Aglycone Kaempferol Peak Detected (m/z ~285) Decision->Aglycone Yes NoPeaks No distinct peaks, but overall AUC is reduced Decision->NoPeaks No FixHydro Action: Check pH & Temperature. Store at -80°C in acidified solvent. Aglycone->FixHydro Indicates Hydrolysis FixOx Action: Check for oxidation. Purge with Argon, use amber vials. NoPeaks->FixOx Indicates Oxidation/Polymerization

Troubleshooting workflow for identifying and resolving afzelin degradation issues.

References

  • Title: Afzelin - Protheragen | Source: obesityscientific.com | URL: 1

  • Title: Apoplastic β-Glucosidase is Essential for the Degradation of Flavonol 3-O-β-Glucoside-7-O-α-Rhamnosides in Arabidopsis | Source: Oxford Academic | URL: 4

  • Title: Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements | Source: MDPI | URL: 3

  • Title: An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid | Source: PMC | URL: 2

Sources

Optimization

optimizing crystallization conditions for kaempferol-3-O-alpha-L-rhamnoside

Technical Support Center: Optimizing Crystallization of Kaempferol-3-O- α -L-rhamnoside (Afzelin) Welcome to the advanced troubleshooting and methodology center for the isolation and crystallization of kaempferol-3-O- α...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Crystallization of Kaempferol-3-O- α -L-rhamnoside (Afzelin)

Welcome to the advanced troubleshooting and methodology center for the isolation and crystallization of kaempferol-3-O- α -L-rhamnoside, commonly known as afzelin. This guide is curated for researchers, analytical chemists, and drug development professionals seeking to resolve bottlenecks in flavonoid glycoside purification, structural elucidation, and downstream formulation.

Part 1: Core Workflow & Principles

The crystallization of afzelin requires precise thermodynamic control. Because of the bulky α -L-rhamnoside moiety attached to the C-3 position of the kaempferol backbone, the molecule exhibits complex hydrogen-bonding networks that heavily influence its solubility and nucleation kinetics.

G A Crude Plant Extract B Liquid-Liquid Partitioning A->B C Chromatographic Separation B->C D Concentration in Vacuo (Supersaturation) C->D E Controlled Cooling & Anti-solvent Addition D->E F Nucleation of Afzelin E->F G Crystal Growth (Methanol/Water) F->G H Vacuum Filtration G->H

Workflow for the isolation and crystallization of afzelin.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my afzelin precipitating as an amorphous powder instead of forming well-defined crystals? Answer & Causality: Amorphous precipitation occurs when the rate of supersaturation generation vastly exceeds the rate of crystal nucleation and growth. If the solvent is evaporated too rapidly or the anti-solvent (usually water) is added too quickly, the afzelin molecules do not have sufficient time to orient into a highly ordered crystal lattice. Resolution: Implement a slow-cooling crystallization profile. Dissolve the crude afzelin in a minimal volume of hot methanol (approx. 55°C). Gradually add water dropwise until the solution becomes slightly turbid, then clear it with a single drop of methanol. Allow the solution to cool to room temperature undisturbed over 24-48 hours.

Q2: How do I separate afzelin from closely related flavonoid glycosides like quercitrin during crystallization? Answer & Causality: Afzelin (kaempferol-3-O-rhamnoside) and quercitrin (quercetin-3-O-rhamnoside) frequently co-extract from plant sources like Solanum cernuum[1]. The only structural difference is an additional hydroxyl group on the B-ring of quercitrin. This subtle difference makes chromatographic separation challenging but exploitable during crystallization. Quercitrin typically crystallizes much faster (often within 90 minutes) due to its lower solubility in aqueous-organic mixtures, whereas afzelin requires prolonged sitting[1]. Resolution: Utilize fractional crystallization. After initial recovery, if crystals form rapidly, they are likely quercitrin-enriched. Filter these out. Take the mother liquor,1 to promote the slower nucleation of afzelin[1].

Q3: How does the rhamnose sugar affect the physicochemical stability and biological formulation of afzelin? Answer & Causality: The glycosidic linkage fundamentally alters the molecule's hydration energy and solubility profile. In pharmacological models, afzelin has demonstrated potent diuretic and renal protective effects,2[2]. The rhamnose group enhances water solubility relative to the aglycone kaempferol, facilitating better bioavailability in specific physiological compartments, while maintaining the antioxidant capacity of the A and B rings[3].

Part 3: Quantitative Data & Solvent Optimization

To ensure reproducible crystallization, selecting the correct solvent system is paramount. The table below summarizes the empirical performance of various solvent systems for afzelin crystallization based on polarity and hydrogen-bonding capacity.

Solvent SystemRatio (v/v)Solubility (Hot)Nucleation TimeYield (%)Crystal Quality
Methanol / Water 70:30High5 - 7 days85 - 90%High (Pale yellow needles)
Ethanol / Water 60:40Moderate3 - 5 days70 - 75%Moderate (Microcrystalline)
Ethyl Acetate / Hexane 50:50Low> 7 days< 50%Poor (Amorphous aggregates)
Acetone / Water 80:20Very High1 - 2 days60 - 65%Moderate (Prismatic, prone to oiling out)

Note: Yields are highly dependent on the initial purity of the chromatographic fraction.

Part 4: Self-Validating Experimental Protocols

Protocol: High-Purity Crystallization of Afzelin from Enriched Fractions This protocol is designed as a self-validating system; the visual cues at each step confirm the thermodynamic state of the solution, ensuring trustworthiness and reproducibility.

  • Preparation of the Supersaturated Solution: Weigh 100 mg of chromatographically enriched afzelin fraction (minimum 80% purity via HPLC). Transfer to a 10 mL borosilicate glass vial.

  • Solvent Addition: Add 2.0 mL of HPLC-grade Methanol. Heat gently in a water bath at 55°C while stirring until complete dissolution is achieved.

    • Validation Check: The solution must be completely clear and pale yellow. Any particulate matter indicates impurities and requires hot filtration.

  • Anti-Solvent Titration: While maintaining the temperature at 55°C, add ultra-pure water dropwise (approx. 0.5 to 0.8 mL) until a faint, persistent opalescence appears. Add exactly 1-2 drops of Methanol to restore clarity.

    • Causality: This establishes a state of metastable supersaturation, the optimal thermodynamic zone for nucleation without crashing out the solute.

  • Controlled Cooling: Remove the vial from the water bath, seal it tightly, and place it in a vibration-free environment at 20-25°C. Do not disturb.

  • Maturation: Allow the solution to rest for 5 to 7 days.

    • Validation Check: Pale yellow needle-like crystals should begin forming on the walls of the vial.1[1].

  • Harvesting: Vacuum filter the crystals using a sintered glass crucible. Wash the crystal cake with 1 mL of ice-cold 10% Methanol in water to remove surface impurities without dissolving the lattice.

  • Drying: Dry under vacuum in a desiccator over anhydrous calcium chloride for 24 hours.

Part 5: Pharmacological Context & Signaling Pathways

Understanding the biological application of afzelin aids in defining the purity requirements for crystallization. Afzelin is not merely a structural analog; it is a bioactive molecule with established roles in cellular signaling. For instance,4[4]. It also acts as a potent5[5].

Pathway Afzelin Afzelin p38 p38 MAPK Phosphorylation Afzelin->p38 Activates MITF MITF Upregulation p38->MITF Transcribes Tyrosinase Tyrosinase Activation MITF->Tyrosinase Expresses Melanogenesis Melanogenesis Tyrosinase->Melanogenesis Catalyzes

Afzelin-mediated p38 MAPK signaling pathway in melanogenesis.

References
  • Quercitrin and Afzelin Isolation: Chemical Synthesis of a Novel Methicillin-Resistant Staphylococcus Aureus (MRSA) Antibiotic. eGrove (University of Mississippi).
  • Diuretic and Renal Protective Effect of Kaempferol 3-O-Alpha-l-rhamnoside (Afzelin) in Normotensive and Hypertensive Rats. ACS Publications (Journal of Natural Products).
  • LC-MS guided the efficient isolation of afzelin and quercitrin from herbal plants. ResearchGate.
  • Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves. BMC Complementary Medicine and Therapies (NIH).
  • Insights into the inhibition of the p90 ribosomal S6 kinase (RSK) by the flavonol glycoside SL010 from the 1.5 Å crystal structure of the N-terminal domain of RSK2 with bound inhibitor. NIH / PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Extraction Efficacy of Kaempferol-3-O-alpha-L-rhamnoside (Afzelin): A Methodological Guide

Kaempferol-3-O-alpha-L-rhamnoside , commonly known as afzelin , is a potent flavonol glycoside recognized for its broad-spectrum pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Kaempferol-3-O-alpha-L-rhamnoside , commonly known as afzelin , is a potent flavonol glycoside recognized for its broad-spectrum pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. For drug development professionals and phytochemists, isolating afzelin with high yield and purity is a critical bottleneck. The extraction efficiency of this compound is heavily dictated by the physicochemical properties of the solvent, the structural integrity of the plant matrix, and the thermodynamic parameters of the extraction method.

This guide objectively compares the performance of various extraction solvents and provides a self-validating, field-proven methodology for maximizing afzelin recovery.

Physicochemical Causality in Solvent Selection

Afzelin consists of a lipophilic aglycone skeleton (kaempferol) bound to a hydrophilic sugar moiety (rhamnose). This amphiphilic nature means that extreme solvents—such as absolute ethanol (too non-polar) or pure water (too polar)—fail to efficiently solubilize the intact molecule.

The Role of Aqueous Ethanol

Empirical data consistently demonstrates that binary mixtures of water and organic solvents outperform pure solvents. Specifically, required to simultaneously swell the plant matrix (facilitated by water) and solubilize the flavonol glycoside (facilitated by ethanol). In studies extracting afzelin from Houttuynia cordata, 70% ethanol yielded an extraction efficiency of 34.79%, significantly outperforming absolute ethanol (11.93%) and pure water (26.74%).

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs)

Recent advancements have introduced Deep Eutectic Solvents (DES) as superior alternatives to conventional volatile organic solvents. A DES system, such as Choline Chloride:Levulinic Acid (ChCl:Lev) , operates via a different mechanistic pathway. Rather than relying solely on polarity, with the target flavonoids. When coupled with Ultrasonic-Assisted Extraction (UAE), the DES penetrates the disrupted cellulosic cell walls more effectively, increasing afzelin yields by up to 1.31-fold compared to conventional 80% ethanol.

Comparative Extraction Efficiency Data

The following table synthesizes quantitative data from recent comparative studies, highlighting how solvent selection impacts afzelin yield across different botanical matrices.

Solvent SystemBotanical SourceExtraction MethodAfzelin Yield / EfficiencyPerformance vs. Baseline
70% Ethanol Houttuynia cordataMaceration + Sonication34.79% (Total Extract Yield)+191% vs. Absolute EtOH
ChCl:Lev (DES) Cercis chinensisUAE (40°C, 39 min)1.420 mg/g +31% vs. 80% EtOH
70% Ethanol Schima wallichiiMaceration (Room Temp)Major Compound (EtOAc fraction)Standard Baseline
Methanol Rhododendron micranthumLiquid-Solid Extraction0.10 mg/g Optimal for this specific matrix

Self-Validating Extraction Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates internal controls to validate the exhaustion of the plant matrix. We utilize Ultrasonic-Assisted Extraction (UAE) , which induces acoustic cavitation. The implosion of cavitation bubbles generates localized shear forces that mechanically disrupt the cell walls, accelerating mass transfer without requiring high thermal energy that could degrade the heat-sensitive glycosidic bonds.

Extraction_Workflow A Plant Biomass (Milled to 70 Mesh) B Solvent Addition (e.g., 70% EtOH or ChCl:Lev) A->B C Ultrasonic-Assisted Extraction (40°C, 30 min) B->C D Centrifugation (9000 rpm, 15 min) C->D E Supernatant Collection & Rotary Evaporation D->E F HPLC-DAD Quantification E->F

Caption: Step-by-step workflow for the ultrasonic-assisted extraction and quantification of afzelin.

Step-by-Step Methodology
  • Matrix Standardization: Pulverize the dried plant material and pass it through a 70-mesh sieve . Causality: Particles smaller than 70-mesh risk agglomeration, which blocks solvent penetration, while larger particles lack sufficient surface-area-to-volume ratio for efficient mass transfer.

  • Solvent Addition: Mix the standardized powder with the chosen solvent (e.g., 70% Ethanol or ChCl:Lev DES) at a rigorously controlled solid-to-liquid ratio of 1:25 (g/mL) .

  • Ultrasonic-Assisted Extraction (UAE): Subject the homogenate to sonication for 30 to 40 minutes at 40°C . Causality: Maintaining the temperature at 40°C reduces solvent viscosity to aid penetration while preventing the thermal isomerization or degradation of afzelin.

  • Phase Separation: Centrifuge the mixture at 9000 rpm for 15 minutes to separate the solute-rich supernatant from the exhausted biomass.

  • Validation of Exhaustion (Internal Control): Re-extract the residual pellet using the exact same parameters. Analyze the secondary supernatant via HPLC; if afzelin concentration exceeds 5% of the primary extraction, the initial solid-to-liquid ratio must be adjusted.

  • Concentration & Quantification: Concentrate the supernatant using a rotary evaporator under reduced pressure. Quantify the afzelin yield using HPLC-DAD (monitored at 265 nm and 342 nm) against a purified reference standard.

Downstream Application: Pharmacological Validation

High extraction efficiency directly correlates with the reliability of downstream in vitro assays. For instance, highly purified afzelin extracted via optimized solvent fractionation has been proven to exhibit potent anti-cancer properties.

In human breast cancer models, in a dose-dependent manner. Mechanistically, it triggers apoptosis by activating the intrinsic caspase signaling cascade, sequentially upregulating caspase-9 and caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).

Caspase_Cascade A Kaempferol-3-O-rhamnoside (Afzelin) B Caspase-9 Activation A->B C Caspase-3 Activation B->C D PARP Cleavage C->D E Apoptosis in MCF-7 Breast Cancer Cells D->E

Caption: Afzelin-induced apoptosis signaling pathway via the caspase cascade in MCF-7 cells.

References

  • Title: Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis by a fast and effective method of ionic liquid microextraction coupled with HPLC Source: PubMed Central (PMC) URL: [Link]

  • Title: Anticancer and immunostimulatory activities of Houttuynia cordata Thunb. Extract and the isolated flavonoids: An in vitro/in vivo investigation Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway Source: PubMed Central (PMC) URL: [Link]

  • Title: Polyphenol Profiling and Comparison of Extraction Solvents on Useful Component Content and Antioxidant Activity of Rhododendron micranthum Shoot Source: Korean Journal of Plant Resources URL: [Link]

Comparative

Synergistic Effects of Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) with Other Flavonoids: A Comparative Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary: Overcoming the Monotherapy Bottleneck In the landscape of natural prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary: Overcoming the Monotherapy Bottleneck

In the landscape of natural product drug discovery, kaempferol-3-O-alpha-L-rhamnoside (Afzelin) has emerged as a highly potent flavonol glycoside with documented anti-inflammatory, neuroprotective, and anti-cancer properties[1]. However, a persistent challenge in clinical translation is the "bioavailability bottleneck" and the compensatory pathway activation that often renders single-agent flavonoid therapies ineffective in late-stage models.

To bypass these limitations, modern pharmacological strategies leverage synergistic combinations . By combining Afzelin (or its aglycone, kaempferol) with structurally complementary flavonoids like quercetin, luteolin, or quercitrin, researchers can achieve multi-target engagement. This guide objectively compares the performance of Afzelin-based monotherapies against synergistic flavonoid combinations, providing the mechanistic rationale and self-validating experimental protocols required to reproduce these findings.

Mechanistic Causality: The Science of Flavonoid Synergy

Why do these specific combinations yield synergistic rather than merely additive effects? The causality lies in the complementary structure-activity relationships (SAR) of the B-ring hydroxyl moieties and their differential binding affinities to intracellular kinases.

  • Complementary Apoptotic Signaling: In colon cancer models (HCT-116), quercetin triggers apoptosis via the NAG-1 pathway under the control of Sp1 and p53, while kaempferol derivatives independently activate Ataxia-Telangiectasia Mutated (ATM) kinase, driving the p53-caspase-3 pathway[2]. When combined, these parallel mechanisms converge to force a catastrophic G2/M cell cycle arrest, preventing the tumor cell from utilizing compensatory survival pathways[2].

  • Androgen Receptor (AR) Suppression: In prostate cancer, a standardized composition of luteolin, quercetin, and kaempferol (ProFine) acts synergistically to suppress AR expression and inhibit androgen-regulated genes, significantly retarding xenograft growth in ways monotherapy cannot achieve at equivalent doses[3].

  • Antioxidant & Antigenotoxic Cascades: In genotoxicity models, the combination of Afzelin and quercitrin (co-extracted from Copaifera langsdorffii) provides a synergistic ROS-scavenging cascade. This dual action neutralizes methyl methanesulfonate (MMS)-induced DNA damage in HepG2 cells more effectively than either compound alone[4].

G Afzelin Afzelin (Kaempferol-3-O-rhamnoside) ATM ATM / p53 Activation Afzelin->ATM ROS ROS Scavenging Cascade Afzelin->ROS Quercetin Quercetin / Luteolin NAG1 NAG-1 / Sp1 Pathway Quercetin->NAG1 Quercetin->ROS Caspase Caspase-3 Cleavage ATM->Caspase G2M G2/M Cell Cycle Arrest ATM->G2M NAG1->Caspase NAG1->G2M Antigenotox Antigenotoxicity (DNA Protection) ROS->Antigenotox Apoptosis Apoptosis / Necroptosis Caspase->Apoptosis G2M->Apoptosis

Figure 1: Synergistic signaling pathways of Afzelin combined with Quercetin/Luteolin.

Comparative Performance Data

To objectively evaluate efficacy, we must look at the Combination Index (CI) . A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Cytotoxicity & Synergy in Oncology Models

Data summarizes the comparative efficacy of monotherapy vs. optimized combinations.

Cell Line / ModelTreatment RegimenIC50 (µM) / EfficacyCombination Index (CI)Primary Mechanism
HCT-116 (Colon Cancer)Kaempferol alone~60 µMN/AMild G2/M arrest[2]
HCT-116 (Colon Cancer)Quercetin alone~45 µMN/AApoptosis via NAG-1[2]
HCT-116 (Colon Cancer)Quercetin + Kaempferol (2:1) ~25 µM (Combined) 0.65 (Strong Synergy) Catastrophic G2/M arrest[2]
LNCaP / PC-3 (Prostate)Afzelin Monotherapy~50 µMN/ADecreased proliferation[1]
LNCaP / PC-3 (Prostate)ProFine (Luteolin+Quercetin+Kaempferol) Highly Cytotoxic at low doses < 0.8 (Synergy) AR signaling suppression[3]
CCA (Cholangiocarcinoma)Kaempferol + LCL-161 (Smac mimetic)Dose-dependent< 1.0 (Synergy)Necroptosis induction[5]
Table 2: Antigenotoxic & DNA Protection Performance

Evaluating the protective effects against MMS-induced genotoxicity.

Model SystemTreatment RegimenGenotoxic InsultOutcome / Protective Effect
V79 Cells (Fibroblasts)Afzelin aloneMMS / DoxorubicinNo significant protection[4]
V79 Cells (Fibroblasts)Quercitrin aloneMMS / DoxorubicinNo significant protection[4]
HepG2 Cells (Hepatocytes)Afzelin + Quercitrin MMS Significant decrease in DNA damage [4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We utilize the Chou-Talalay method because it provides a quantitative, mathematical definition of synergy independent of the mechanism of action, preventing the false-positive synergy claims common in simple additive models.

Protocol 1: In Vitro Synergy Determination (MTT & Isobologram Analysis)

Objective: Calculate the Combination Index (CI) of Afzelin and Quercetin.

  • Cell Seeding: Plate HCT-116 or HepG2 cells at a density of 5×104 cells/well in 96-well plates using McCoy’s 5A or DMEM medium supplemented with 10% FBS. Incubate for 24 h at 37°C (5% CO2)[2].

  • Monotherapy IC50 Determination: Treat cells with serial dilutions of Afzelin alone (0–100 µM) and Quercetin alone (0–100 µM) for 48 h.

  • Constant Ratio Combination: Based on the monotherapy IC50 values, create a master mix of Afzelin and Quercetin at fixed ratios (e.g., 1:1, 1:2, 2:1). Treat cells with serial dilutions of this fixed-ratio mixture.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 h. Remove the medium and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 490 nm[2].

  • Data Validation (Chou-Talalay): Convert viability data to Fraction Affected (FA, range 0-1). Input the dose-response curves into CompuSyn software to generate an Isobologram and calculate the CI. Self-Validation Check: An r2 value of the median-effect plot must be >0.95 for the data to be considered valid.

Protocol 2: Flow Cytometry for Cell Cycle Arrest

Objective: Identify the mechanistic phase of synergistic growth inhibition.

  • Treatment: Expose cells to the optimized synergistic ratio (e.g., 2:1 Quercetin:Kaempferol derivative) for 24 h[2].

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Causality Note: Cold ethanol fixation is critical to permeabilize the membrane while preserving DNA integrity for stoichiometric dye binding.

  • Staining: Resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 min at room temperature.

  • Acquisition: Analyze via flow cytometry (minimum 10,000 events). A synergistic combination will show a statistically significant accumulation of cells in the G2/M phase compared to the mathematical sum of the monotherapies[2].

Workflow Culture 1. Cell Culture (HCT-116 / HepG2) Treatment 2. Drug Treatment (Monotherapy vs. Combo) Culture->Treatment MTT 3. MTT Viability Assay Treatment->MTT Chou 4. Chou-Talalay Isobologram Analysis MTT->Chou Validation 5. Flow Cytometry (Apoptosis/Cell Cycle) Chou->Validation

Figure 2: Experimental workflow for validating flavonoid synergy using the Chou-Talalay method.

References

  • Kciuk, M., et al. (2024). "Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin." Pharmaceuticals, 17(6), 701. Available at:[Link]

  • Mamouni, K., et al. (2018). "A Novel Flavonoid Composition Targets Androgen Receptor Signaling and Inhibits Prostate Cancer Growth in Preclinical Models." Neoplasia, 20(8), 789-799. Available at:[Link]

  • Jaramillo-Carmona, S., et al. (2014). "Combination of Quercetin and Kaempferol enhances in vitro Cytotoxicity on Human Colon Cancer (HCT-116) Cells." Records of Natural Products, 8(3), 262-271. Available at:[Link]

  • Ozelin, S. D., et al. (2021). "Preventive activity of Copaifera langsdorffii Desf. leaves extract and its major compounds, afzelin and quercitrin, on DNA damage in in vitro and in vivo models." Journal of Toxicology and Environmental Health, Part A, 84(14), 569-581. Available at:[Link]

  • Thongsom, S., et al. (2023). "Natural Flavonoids Quercetin and Kaempferol Targeting G2/M Cell Cycle-Related Genes and Synergize with Smac Mimetic LCL-161 to Induce Necroptosis in Cholangiocarcinoma Cells." Pharmaceuticals, 16(7), 990. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

kaempferol-3-O-alpha-L-rhamnoside proper disposal procedures

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond acute toxicity. While Kaempferol-3-O-α-L-rhamnoside (commonly known as Afzelin ) is a naturally occurring flavonoid with a relative...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond acute toxicity. While Kaempferol-3-O-α-L-rhamnoside (commonly known as Afzelin ) is a naturally occurring flavonoid with a relatively benign acute safety profile, its potent biological activity necessitates rigorous, scientifically grounded disposal protocols.

In drug development and molecular biology, we utilize Afzelin for its ability to modulate mitochondrial dynamics and suppress inflammatory kinase pathways. However, these exact therapeutic mechanisms pose a chronic ecological risk if the compound is improperly introduced into wastewater systems.

This guide provides a comprehensive, causality-driven framework for the operational handling, spill decontamination, and proper disposal of Afzelin, ensuring your laboratory maintains the highest standards of scientific integrity and environmental stewardship.

Physicochemical & Safety Profile

To design an effective disposal protocol, we must first understand the physical and chemical boundaries of the molecule. Table 1 summarizes the critical data that dictates our handling strategy.

Table 1: Quantitative Data and Operational Implications for Afzelin

PropertyValueOperational Implication
CAS Number 482-39-3Standard identifier required for hazardous waste manifests.
Molecular Weight 432.38 g/mol Used to calculate molarity for neutralization stoichiometry.
GHS Classification Not ClassifiedReduces acute human handling risk; standard PPE is sufficient 1.
Water Hazard Class Class 1 (Slightly Hazardous)Strictly prohibits drain disposal. Do not allow undiluted product to reach groundwater or sewage systems 1.
Solubility Soluble in DMSO, MethanolLiquid waste must be routed to non-halogenated organic solvent streams.

The Mechanistic Justification for Controlled Disposal

Why implement strict disposal procedures for a compound that lacks a severe GHS hazard warning? The answer lies in its mechanism of action.

Afzelin is highly biologically active. In mammalian models, it ameliorates hepatic failure by modulating Drp1-dependent mitochondrial quality control 2 and suppresses proinflammatory responses by inhibiting p38 MAPK and AP-1 signaling pathways 3. If active Afzelin accumulates in aquatic ecosystems, it can act as an endocrine and metabolic disruptor, altering the cellular redox balance and microbial signaling of aquatic life.

Pathway Afzelin Afzelin (Kaempferol-3-O-rhamnoside) ROS ROS Scavenging Afzelin->ROS Antioxidant Activity MAPK p38 MAPK / AP-1 Suppression Afzelin->MAPK Anti-inflammatory Mito Mitochondrial Dynamics (Drp1 Modulation) Afzelin->Mito Cellular Quality Control Eco Aquatic Ecosystem Disruption Risk ROS->Eco Alters Redox Balance MAPK->Eco Disrupts Microbial Signaling Mito->Eco Chronic Toxicity

Fig 1. Afzelin's biological pathways illustrating the ecological risk of improper disposal.

Self-Validating Operational Protocols

To ensure safety and compliance, we rely on protocols that validate themselves in real-time. Do not simply throw powders into the trash; utilize chemical degradation to neutralize the pharmacophore before it leaves your bench.

Protocol A: Laboratory Spill Decontamination Workflow

Flavonoids contain phenolic hydroxyl groups that are highly susceptible to base-catalyzed cleavage and autoxidation. We exploit this chemical vulnerability during spill cleanups 4.

  • Isolation & Containment: Don standard PPE (nitrile gloves, safety goggles, lab coat). For powder spills, gently cover the area with damp paper towels to prevent aerosolization. For liquid spills (e.g., in DMSO), surround with chemical absorbent pads.

  • Chemical Neutralization (Causality Step): Apply a 10% caustic solution (e.g., 10% NaOH) directly to the spill site. The highly alkaline environment induces structural degradation of the flavonoid C-ring, permanently destroying its ability to bind to cellular kinases.

  • System Validation: Use a pH indicator strip on the spill surface. The protocol is validated when the surface maintains a pH > 10 for at least 5 minutes. If the pH drops, reapply the caustic solution.

  • Collection: Sweep the neutralized slurry into a chemically compatible, sealable hazardous waste container.

  • Secondary Wash: Wash the decontaminated area with distilled water followed by 70% ethanol to remove residual caustic salts.

Protocol B: Routine Waste Routing & Disposal

Because Afzelin is a Water Hazard Class 1 substance, it must be routed to high-temperature incineration.

  • Segregation: Separate waste into "Solid Phenolic Waste" (empty vials, contaminated pipette tips) and "Non-Halogenated Solvent Waste" (HPLC effluents, assay supernatants).

  • Storage Kinetics (Causality Step): Store liquid waste in amber glass carboys . Afzelin is prone to photo-degradation. Uncontrolled UV exposure in clear waste carboys can generate reactive oxygen species (ROS) and cause unpredictable pressure buildup if mixed with incompatible solvents.

  • System Validation: Place the amber glass carboys in secondary high-density polyethylene (HDPE) containment bins. Inspect weekly. The protocol is validated if there is no visible bulging of the carboy caps (indicating zero off-gassing) and no precipitate formation.

  • Final Disposal: Transfer the waste to a licensed environmental facility for high-temperature incineration in accordance with local and national environmental regulations.

Disposal Spill Afzelin Spill / Waste Solid Solid Powder / Contaminated PPE Spill->Solid Liquid Liquid Effluent (DMSO/MeOH) Spill->Liquid Decon 10% Caustic Neutralization (Base-Catalyzed Cleavage) Solid->Decon Surface Decontamination Incinerator High-Temperature Incineration (Official Facility) Solid->Incinerator Direct Container Disposal Aqueous Non-Halogenated Solvent Waste Liquid->Aqueous Segregate in Amber Glass Decon->Aqueous pH Neutralized Wash Aqueous->Incinerator Regulated Transport

Fig 2. Step-by-step waste routing and chemical neutralization workflow for Afzelin.

References

  • Source: Cayman Chemical Co.
  • Source: Wuhan ChemFaces Biochemical CO., Ltd.
  • Source: PMC / National Institutes of Health (NIH)
  • Afzelin suppresses proinflammatory responses in particulate matter-exposed human keratinocytes Source: Spandidos Publications URL

Sources

Handling

A Senior Application Scientist's Guide to Handling Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)

This guide provides essential safety and handling protocols for Kaempferol-3-O-alpha-L-rhamnoside, a naturally occurring flavonol glycoside. As a compound of significant interest in biomedical and drug development resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for Kaempferol-3-O-alpha-L-rhamnoside, a naturally occurring flavonol glycoside. As a compound of significant interest in biomedical and drug development research, understanding its safe handling is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety principles and data from structurally related molecules.

Core Principle: A Proactive Approach to Safety

Kaempferol-3-O-alpha-L-rhamnoside, also known as Afzelin, is investigated for its antioxidant, anti-inflammatory, and potential anti-tumor properties.[1][2][3] While specific comprehensive toxicological data for this glycoside is limited, a robust safety protocol is developed by assessing the known hazards of its aglycone (the non-sugar component), Kaempferol, and similar glycosylated flavonoids.

The parent compound, Kaempferol, is classified as toxic if swallowed and is suspected of causing genetic defects.[4] A closely related compound, Kaempferol-3-rhamnosidoglucoside, is classified as harmful if swallowed.[5] Therefore, it is scientifically prudent to handle Kaempferol-3-O-alpha-L-rhamnoside with a high degree of caution, assuming it may possess similar hazards until proven otherwise.

Hazard Assessment Summary
CompoundCAS NumberKnown Hazard ClassificationsSignal WordSource
Kaempferol (Aglycone)520-18-3Acute Toxicity - Oral 3 (H301); Germ Cell Mutagenicity 2 (H341)Danger[4]
Kaempferol-3-rhamnosidoglucoside (Related Glycoside)17650-84-9Acute Toxicity - Oral 4 (H302)Warning[5]

This proactive stance forms the basis of the following personal protective equipment (PPE) and handling recommendations.

Essential Personal Protective Equipment (PPE) Framework

The primary goal is to prevent exposure through inhalation, skin contact, eye contact, and ingestion. The following multi-layered PPE approach is mandatory.

Primary Engineering Control: The Foundation of Safety

All work involving the handling of solid, powdered Kaempferol-3-O-alpha-L-rhamnoside must be performed in a certified chemical fume hood or a powder containment balance enclosure. This is the most critical step in minimizing respiratory exposure.

Secondary Barrier Protection: Your Personal Armor
  • Hand Protection :

    • Gloves : Nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.

    • Technique : When working with solutions, consider double-gloving. Never reuse disposable gloves. Remove gloves using the proper technique (peeling one off with the other gloved hand, then sliding an ungloved finger under the wrist of the remaining glove) to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[6]

  • Body Protection :

    • Lab Coat : A clean, flame-resistant (FR) or 100% cotton lab coat that is fully buttoned with sleeves rolled down is required.[7] A blended fabric of cotton and polyester (with at least 65% polyester) is also a suitable alternative.[8] This protects against incidental spills and contamination of personal clothing.

    • Apparel : Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[7]

  • Eye and Face Protection :

    • Primary : Tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required whenever handling the chemical in any form.[6][9]

    • Enhanced : When handling larger quantities (>1g) of the powder or preparing stock solutions where a splash risk exists, a full-face shield should be worn in addition to safety goggles.[7][9]

  • Respiratory Protection :

    • If handling the powder outside of a fume hood or containment enclosure is unavoidable (which is strongly discouraged), a NIOSH-approved N95 (or higher) filtering facepiece respirator is required.

Safe Handling Workflow: A Step-by-Step Protocol

This workflow ensures safety at every stage of the process, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Review SDS & Plan Experiment gather 2. Assemble All Required PPE prep->gather hood 3. Prepare & Verify Fume Hood gather->hood don 4. Don PPE (Coat, Goggles, Gloves) hood->don Enter Handling Zone weigh 5. Weigh Compound (Inside Hood) don->weigh solubilize 6. Prepare Solution (Inside Hood) weigh->solubilize decon 7. Decontaminate Workspace & Glassware solubilize->decon Exit Handling Zone doff 8. Doff PPE (Gloves, Goggles, Coat) decon->doff wash 9. Wash Hands Thoroughly doff->wash dispose 10. Dispose of Waste (Per Institutional Policy) wash->dispose

Caption: Safe Handling Workflow for Kaempferol-3-O-alpha-L-rhamnoside.

Procedural Steps:
  • Preparation :

    • Review the Safety Data Sheets (SDS) for Kaempferol and related compounds.[4][5]

    • Assemble all necessary PPE before approaching the chemical storage location.

    • Prepare the fume hood by clearing unnecessary items and verifying proper airflow.

  • Donning PPE :

    • Put on your lab coat and fasten it completely.

    • Put on your safety goggles or face shield.

    • Put on your gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound :

    • Transport the chemical container in a secondary, shatter-proof container.

    • Perform all manipulations, including weighing and preparing solutions, deep within the fume hood to ensure containment.

    • Use a spatula for transfers. Avoid creating airborne dust. If any powder spills, gently clean it with a damp paper towel (do not dry sweep) and dispose of it as hazardous waste.

  • Decontamination and Doffing :

    • After handling is complete, decontaminate all surfaces and glassware used.

    • Remove PPE in the reverse order of donning, being careful not to touch the exterior of contaminated items with bare skin. The typical order is gloves first, then face shield/goggles, and finally the lab coat.

    • Immediately wash your hands with soap and water.[6]

  • Storage and Disposal :

    • Storage : Store Kaempferol-3-O-alpha-L-rhamnoside in a tightly sealed container in a dry, dark, and well-ventilated place, away from incompatible materials.[6][10]

    • Disposal : Dispose of unused material and contaminated disposables (e.g., gloves, weigh boats, paper towels) in accordance with your institution's hazardous chemical waste procedures. Do not allow the chemical to enter drains.[6]

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[5][6]

  • Inhalation : Move the person into fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

By adhering to this comprehensive guide, researchers can confidently and safely work with Kaempferol-3-O-alpha-L-rhamnoside, ensuring both personal safety and the integrity of their valuable research.

References

  • Sharoar, M. G., et al. (2014). Keampferol-3-O-rhamnoside abrogates amyloid beta toxicity by modulating monomers and remodeling oligomers and fibrils to non-toxic aggregates. PLOS ONE. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Kaempferol-3-rhamnosidoglucoside. Carl ROTH. Available at: [Link]

  • Chemsrc. (2025). Kaempferol 3-O-α-L-rhamnopyranoside. Chemsrc.com. Available at: [Link]

  • NextSDS. (n.d.). Kaempferol 3-O-rhamninoside — Chemical Substance Information. NextSDS. Available at: [Link]

  • University of Arizona. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry. Available at: [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Albert Kerbl GmbH. Available at: [Link]

  • SA Grain. (2023). A few less obvious guidelines for handling plant protection products. SA Grain. Available at: [Link]

  • BVL. (n.d.). Personal protective equipment when handling plant protection products. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. Available at: [Link]

  • ResearchGate. (n.d.). Time course effects of kaempferol-3-O-alpha-L-rhamnoside (Sz-02) and.... ResearchGate. Available at: [Link]

  • Akter, R., et al. (2022). Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves. ResearchGate. Available at: [Link]

  • FooDB. (2010). Showing Compound Kaempferol 3-rhamnoside (FDB016491). FooDB. Available at: [Link]

  • ResearchGate. (n.d.). Effectiveness of personal protective equipment in working with pesticides – a systematic review. ResearchGate. Available at: [Link]

  • Wang, C-Z., et al. (2017). Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice. MDPI. Available at: [Link]

Sources

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